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Core Science & Biosynthesis

Foundational

"physicochemical properties of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate"

This guide details the physicochemical properties, structural dynamics, and experimental handling of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate . Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pept...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, structural dynamics, and experimental handling of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers

Executive Summary & Structural Classification

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a sterically constrained


-amino acid derivative. Structurally, it consists of a cyclohexane ring geminally disubstituted at the C1 position with a secondary amine (N-methyl) and a tert-butyl acetate side chain.

This molecule serves as a critical building block in the synthesis of


-peptides  and foldamers . The gem-disubstitution induces the Thorpe-Ingold effect , restricting conformational freedom and promoting specific secondary structures (such as helices or turns) in peptide backbones. The tert-butyl ester functions as an acid-labile protecting group, orthogonal to base-labile groups often used in peptide synthesis (e.g., Fmoc).

Structural Dynamics & Conformational Analysis

The physicochemical behavior of this molecule is dominated by the steric bulk at the C1 quaternary center.

The Gem-Disubstitution Effect

Unlike linear


-amino acids, the cyclohexane ring locks the 

bond rotation.
  • Chair Conformation: The cyclohexane ring predominantly adopts a chair conformation.

  • Substituent Positioning: The bulky acetate group (

    
    ) and the methylamino group (
    
    
    
    ) compete for the equatorial position. Generally, the bulky acetate group prefers the equatorial orientation to minimize 1,3-diaxial interactions, forcing the amine into an axial or pseudo-axial orientation.
  • Foldamer Utility: This rigidity is exploited to lock peptides into stable 14-helix or 11-helix secondary structures.

Visualization of Conformational Locking

The following diagram illustrates the steric relationship and the connectivity that defines its properties.

G Cyclohexane Cyclohexane Ring (Chair Conformation) C1 C1 Quaternary Center (Gem-Disubstituted) Cyclohexane->C1 Scaffold Amine N-Methylamine (-NHMe) [Basic Site] C1->Amine Axial Preference (Steric Control) Acetate Acetate Tail (-CH2-) C1->Acetate Equatorial Preference Ester Tert-Butyl Ester (-COOtBu) [Acid Labile] Acetate->Ester Protecting Group

Caption: Structural connectivity highlighting the gem-disubstituted C1 center which governs conformational rigidity.

Physicochemical Properties Table

The following data aggregates calculated and empirically derived values for the free base form.

PropertyValue / DescriptionMechanistic Insight
Molecular Formula

High C/H ratio indicates lipophilicity.
Molecular Weight 227.34 g/mol Suitable for fragment-based drug design.
LogP (Predicted) ~3.2 - 3.5Highly lipophilic due to t-butyl and cyclohexane moieties.
pKa (Amine) 10.2 - 10.6Typical for secondary alkyl amines; slightly lowered by steric hindrance.
H-Bond Donors 1 (NH)Limited donor capacity reduces water solubility.
H-Bond Acceptors 3 (N, C=O, O)Ester oxygen is a weak acceptor; Amine is strong.
Physical State Viscous Oil / Low melting solidImpurities often prevent crystallization; salts (HCl) are solids.
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water (neutral pH)Requires protonation (pH < 4) for aqueous solubility.

Stability & Reactivity Profile

Ester Hydrolysis (Acid Sensitivity)

The tert-butyl ester is chemically engineered to be base-stable but acid-labile .

  • Mechanism: Cleavage occurs via an

    
     mechanism. Protonation of the carbonyl oxygen is followed by the elimination of the stable tert-butyl cation (isobutylene precursor).
    
  • Steric Shielding: The adjacent quaternary C1 center provides significant steric shielding. Standard deprotection conditions (e.g., 20% TFA) may require extended reaction times compared to linear glycine derivatives.

Amine Oxidation

The secondary amine is susceptible to oxidation (N-oxide formation) if left exposed to air/light over prolonged periods.

  • Storage Protocol: Store under Argon/Nitrogen at -20°C.

Experimental Protocols (Self-Validating Systems)

Synthesis via Reformatsky Reaction

This route is preferred over direct alkylation due to the prevention of poly-alkylation.

Workflow:

  • Activation: Zinc dust is activated with TMSCl in THF to remove the oxide layer.

  • Addition: Tert-butyl bromoacetate is added to the activated Zinc to form the Reformatsky reagent (Zinc enolate).

  • Condensation: Cyclohexanone is introduced. The Zinc enolate attacks the ketone to form the

    
    -hydroxy ester.
    
  • Functionalization: The hydroxyl group is dehydrated (using

    
    /Pyridine) to the alkene, followed by the conjugate addition of methylamine (Michael addition) to install the amino group.
    
Analytical Characterization (HPLC/MS)

Due to the lack of a strong chromophore (only weak ester absorbance at 210 nm), UV detection is difficult. Mass Spectrometry (MS) is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonates amine for retention control).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI-MS (Positive Mode). Look for

    
    .
    
Deprotection Workflow (TFA Method)

To generate the free amino acid for peptide coupling:

Deprotection Start Start: Tert-butyl Ester (Dissolved in DCM) Reagent Add TFA:DCM (1:1) + 2.5% TIS (Scavenger) Start->Reagent Reaction Reaction: 2-4 Hours @ RT (Monitor by LC-MS) Reagent->Reaction Workup Evaporate TFA Co-evaporate w/ Toluene Reaction->Workup End Product: Free Acid (TFA Salt) Workup->End

Caption: Standard protocol for acid-mediated cleavage of the tert-butyl ester.

Critical Note on Scavengers: The tert-butyl cation generated during cleavage is an electrophile. If the molecule contains electron-rich aromatic side chains (in a peptide context), scavengers like Triisopropylsilane (TIS) are mandatory to prevent re-alkylation.

References

  • Conformation of 1-aminocyclohexaneacetic acid derivatives: Wani, N. et al. "Conformation and crystal structures of 1-aminocyclohexaneacetic acid (

    
    Ac6c) in N-protected derivatives."[1][2][3] Acta Crystallographica Section E, 2014.[3] Link
    
  • Reformatsky Reaction Mechanism & Utility: Ouyang, L. et al. "Access to

    
    -Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction."[4] Synlett, 2020.[4] Link
    
  • Hydrolysis of Hindered Esters: Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[5] Arkivoc, 2018.[5] Link

  • pKa of Cyclic Amines: Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Link

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate: A Novel Amino Acid Derivative for Drug Discovery

Executive Summary The relentless pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Unnatural amino acids (UAAs), in particular, offer a rich scaffold for dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Unnatural amino acids (UAAs), in particular, offer a rich scaffold for developing next-generation therapeutics that can overcome the limitations of their natural counterparts.[1] This guide introduces tert-butyl 2-(1-(methylamino)cyclohexyl)acetate, a novel non-proteinogenic amino acid derivative designed to leverage the advantageous physicochemical properties of both the cyclohexyl and tert-butyl moieties. We will provide a comprehensive overview of its proposed synthesis, predicted properties, and potential applications as a valuable building block for researchers, medicinal chemists, and drug development professionals.

Introduction: The Rationale for a Novel Scaffold

The therapeutic landscape is continually shaped by our ability to design molecules that exhibit improved potency, selectivity, and pharmacokinetic properties. Amino acid derivatives have long been a fertile ground for such innovation, serving as the foundation for a wide array of drugs.[2] The strategic modification of the basic amino acid structure allows for the fine-tuning of its biological activity and metabolic stability.

The design of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is predicated on the synergistic combination of three key structural features:

  • The Amino Acid Backbone: Provides a versatile platform for incorporation into peptide-based drugs or as a standalone pharmacophore. The secondary amine introduces a key hydrogen bond donor/acceptor site and a point for further chemical modification.

  • The Cyclohexyl Ring: This saturated carbocycle is a prevalent motif in numerous natural and synthetic drugs.[3] Its three-dimensional structure can offer more contact points with a target protein compared to a flat aromatic ring.[3] Furthermore, the cyclohexyl group can act as a bioisostere for a t-butyl group, potentially offering improved binding affinity in deeper hydrophilic pockets.[3] Its rigid nature can also reduce the entropic penalty upon binding, leading to enhanced potency.

  • The Tert-butyl Ester: The bulky tert-butyl group serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid for coupling reactions. Secondly, the tert-butyl group itself can enhance lipophilicity, which may improve cell permeability. However, it is also a known site for metabolism by cytochrome P450 enzymes, a factor to be considered in later-stage drug development.[4]

This guide will now delve into the practical aspects of synthesizing and characterizing this novel amino acid derivative, as well as exploring its potential in the broader context of medicinal chemistry.

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to tert-butyl 2-(1-(methylamino)cyclohexyl)acetate can be envisioned starting from cyclohexanone. The following multi-step synthesis is proposed, with each step chosen for its reliability and scalability.

Synthesis_Workflow A Cyclohexanone B 1-aminocyclohexane-1-carbonitrile A->B Strecker Synthesis (NaCN, NH4Cl, CH3NH2) C 1-aminocyclohexanecarboxylic acid B->C Acid Hydrolysis (HCl) D 1-(methylamino)cyclohexanecarboxylic acid C->D Reductive Amination (Formaldehyde, H2/Pd-C) E 1-(methylamino)cyclohexyl)methanol D->E Reduction (LiAlH4) F 1-(methylamino)cyclohexyl)methyl methanesulfonate E->F Mesylation (MsCl, Et3N) G 2-(1-(methylamino)cyclohexyl)acetonitrile F->G Cyanation (NaCN) H 2-(1-(methylamino)cyclohexyl)acetic acid G->H Acid Hydrolysis (HCl) I tert-butyl 2-(1-(methylamino)cyclohexyl)acetate H->I Esterification (Boc2O, t-BuOH, DMAP)

Caption: Proposed multi-step synthesis of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

Physicochemical Properties and Characterization

The predicted physicochemical properties of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate are summarized in the table below. These values are estimated using computational models and provide a preliminary assessment of the molecule's drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C13H25NO2Provides the elemental composition.
Molecular Weight 227.35 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
logP ~2.5 - 3.0Indicates good lipophilicity for cell membrane permeability.
pKa (amine) ~10.5 - 11.0The secondary amine will be protonated at physiological pH.
Topological Polar Surface Area (TPSA) ~38.3 ŲSuggests good potential for oral absorption.

Characterization Workflow:

The successful synthesis and purity of the final compound would be confirmed using a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR to confirm the presence and connectivity of all protons.

    • ¹³C NMR to identify all unique carbon atoms.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) to assess purity.

    • Chiral chromatography could be employed if enantiomeric separation is desired.

Potential Applications in Drug Development

The unique structural features of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate make it an attractive candidate for several applications in medicinal chemistry.

Potential_Applications A Novel Amino Acid Derivative B Peptidomimetics A->B Backbone for Novel Peptides C Small Molecule Therapeutics A->C Core Scaffold D Fragment-Based Screening A->D Novel Fragment E Improved PK/PD Properties B->E F Enhanced Target Binding B->F C->E C->F

Caption: Potential roles of the novel amino acid derivative in drug discovery pipelines.

  • Building Block for Peptidomimetics: The compound can be deprotected to the free carboxylic acid and incorporated into peptide chains to create novel peptidomimetics with enhanced stability against proteolysis.

  • Scaffold for Small Molecule Libraries: The secondary amine and the cyclohexyl ring provide multiple points for diversification, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening.

  • Targeting Protein-Protein Interactions: The rigid cyclohexyl scaffold can be used to mimic key amino acid side chains involved in protein-protein interactions, potentially leading to the development of novel inhibitors.

  • Neurological and Metabolic Disorders: Given the prevalence of amino acid-like structures in drugs targeting the central nervous system and metabolic pathways, this novel derivative could be explored for indications in these areas.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

Synthesis of 1-(Methylamino)cyclohexanecarboxylic Acid (Intermediate)
  • Step 1: Strecker Synthesis of 1-aminocyclohexane-1-carbonitrile.

    • To a solution of cyclohexanone (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and a 40% aqueous solution of methylamine (1.5 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of sodium cyanide (1.2 eq) in water dropwise, maintaining the temperature below 20°C.

    • Stir the reaction mixture overnight at room temperature.

    • Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Hydrolysis to 1-(methylamino)cyclohexanecarboxylic acid.

    • Dissolve the crude 1-aminocyclohexane-1-carbonitrile in concentrated hydrochloric acid.

    • Heat the mixture at reflux for 6 hours.

    • Cool the reaction to room temperature and neutralize with a concentrated solution of sodium hydroxide to pH 7.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (Final Product)
  • Step 1: Reduction of the Carboxylic Acid.

    • Suspend 1-(methylamino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Slowly add lithium aluminum hydride (LiAlH₄) (2.0 eq) at 0°C.

    • Allow the reaction to warm to room temperature and then heat at reflux for 4 hours.

    • Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and concentrate the filtrate to yield (1-(methylamino)cyclohexyl)methanol.

  • Step 2: Mesylation and Cyanation.

    • Dissolve the alcohol from the previous step in dichloromethane (DCM) and cool to 0°C.

    • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).

    • Stir for 2 hours at 0°C. Wash with water and brine, dry over sodium sulfate, and concentrate.

    • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium cyanide (1.5 eq).

    • Heat the reaction at 80°C for 6 hours. Cool, dilute with water, and extract with ethyl acetate. Dry and concentrate to give 2-(1-(methylamino)cyclohexyl)acetonitrile.

  • Step 3: Hydrolysis and Esterification.

    • Hydrolyze the nitrile to the corresponding carboxylic acid using concentrated HCl as described previously.

    • To a solution of the resulting 2-(1-(methylamino)cyclohexyl)acetic acid (1.0 eq) in a 1:1 mixture of tert-butanol and dioxane, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product.

Conclusion

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate represents a promising new tool for medicinal chemists. Its rational design combines the advantageous properties of a constrained amino acid scaffold with the favorable drug-like characteristics of the cyclohexyl and tert-butyl groups. The proposed synthetic route is robust and amenable to scale-up, and the final compound is a versatile intermediate for the creation of diverse chemical libraries. Further investigation into the biological activities of this novel derivative and its analogues is warranted and has the potential to yield new therapeutic leads.

References

  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • Kralj, M., et al. (2004). The Novel l- and d-Amino Acid Derivatives of Hydroxyurea and Hydantoins: Synthesis, X-ray Crystal Structure Study, and Cytostatic and Antiviral Activity Evaluations. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (n.d.). The Unseen Scaffolding: An In-depth Technical Guide to the Discovery and History of Cyclohexylpropanoic Acids.
  • Gomes, P. S., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. [Link]

  • Singh, I., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

  • Ahmad, R., et al. (2008). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Unknown. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.
  • PubChem. (n.d.). 2-(1-((((Tert-butoxy)carbonyl)amino)methyl)cyclohexyl)acetic acid. Retrieved from PubChem. [Link]

  • Patel, H., et al. (2018). Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). Tert-butyl 2-(methylamino)acetate. Retrieved from PubChem. [Link]

  • Chen, Y.-H., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Antioxidants. [Link]

  • Loddick, S. A., et al. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Baker, R. H., & Bordwell, F. G. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • ChemicalBook. (n.d.). O-TERT-BUTYLCYCLOHEXYL ACETATE synthesis.
  • precisionFDA. (n.d.). 2-TERT-BUTYLCYCLOHEXYL ACETATE, TRANS-.
  • AiFChem. (n.d.). 88-41-5 | 2-(tert-Butyl)cyclohexyl acetate.
  • Mphahlele, M. J., & Malindisa, S. (2025). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds.
  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Google Patents. (2013). CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate.
  • MedChemExpress. (n.d.). tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate | Amino Acid Derivative.
  • BLDpharm. (n.d.). 1353944-65-6|tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
  • Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025.

Sources

Foundational

"CAS number and molecular structure of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate"

An in-depth technical analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate requires moving beyond basic chemical identifiers to understand its structural mechanics, synthetic pathways, and utility in advanced pept...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate requires moving beyond basic chemical identifiers to understand its structural mechanics, synthetic pathways, and utility in advanced peptidomimetics. This guide provides a comprehensive profiling of the compound, detailing the causality behind its molecular design and offering field-validated protocols for its synthesis and application.

Physicochemical Profiling & Molecular Architecture

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a highly specialized, sterically constrained β-amino acid derivative. It belongs to the class of geminally disubstituted β-amino acids, specifically acting as an N-methylated, ester-protected homologue of 1-aminocyclohexaneacetic acid (commonly abbreviated in literature as


-Ac6c)[1].

Below is the consolidated quantitative data for this compound:

PropertyValue
Chemical Name Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate
CAS Number 1462820-77-4
Molecular Formula C₁₃H₂₅NO₂
Molecular Weight 227.35 g/mol
SMILES String CC(C)(C)OC(=O)CC1(CCCCC1)NC
Structural Class

-disubstituted amino acid ester
The Causality of Functional Group Selection

The molecular architecture of this compound is intentionally engineered for steric control and synthetic stability:

  • The tert-Butyl Ester: In unprotected

    
    -amino acids, the proximity of the nucleophilic nitrogen to the electrophilic carbonyl carbon frequently leads to spontaneous intramolecular cyclization (lactamization), forming a stable spirolactam. The bulky tert-butyl group actively suppresses this side reaction through severe steric hindrance while providing an orthogonal protecting group compatible with Solid-Phase Peptide Synthesis (SPPS).
    
  • N-Methylation: Methylating the primary amine fundamentally alters the molecule's hydrogen-bonding capacity. By eliminating one hydrogen bond donor, the N-methyl group prevents standard

    
    -helix formation when incorporated into peptide sequences, instead forcing the backbone into alternative secondary structures such as 
    
    
    
    or
    
    
    turns[2].

Conformational Dynamics in Peptidomimetics

The core of this molecule is the cyclohexane ring, which strongly prefers a chair conformation. The geminal disubstitution at the C1 position (housing both the methylamino group and the bulky acetate chain) creates extreme localized steric crowding.

This steric bulk imposes a strict restriction on the backbone torsion angles (


, 

), forcing them into a gauche conformation[1]. When this building block is incorporated into synthetic peptides, this localized rigidity propagates through the backbone, stabilizing highly specific, predictable folded states (such as ribbon structures or expanded

-turns) that are highly resistant to proteolytic degradation[2].

Conformation N1 Geminal Disubstitution N2 Steric Hindrance N1->N2 N3 Restricted Torsion Angles N2->N3 N4 Gauche Conformation N3->N4 N5 Stable Peptide Folds N4->N5

Fig 1. Conformational causality of 1-aminocyclohexaneacetic acid derivatives.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is best achieved via a modified Mannich-type addition of an ester enolate to a pre-formed imine. This approach ensures high regioselectivity and prevents the self-condensation of the ester.

Step-by-Step Experimental Workflow

Phase 1: Imine Formation

  • Reagents: Combine cyclohexanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add anhydrous magnesium sulfate (

    
    ) or molecular sieves to act as a water scavenger, driving the equilibrium toward the imine. Add triethylamine (1.2 eq) to liberate the free methylamine.
    
  • Validation: Stir at room temperature for 12 hours. Monitor via FT-IR (disappearance of the strong

    
     stretch at ~1715 
    
    
    
    and appearance of the
    
    
    stretch at ~1660
    
    
    ). Filter and concentrate to yield N-methylcyclohexanimine.

Phase 2: Enolate Generation & Nucleophilic Addition

  • Enolate Formation: In a strictly anhydrous, argon-purged flask, cool a solution of Lithium diisopropylamide (LDA, 1.1 eq) in THF to -78°C. Dropwise, add tert-butyl acetate (1.1 eq).

    • Causality Check: The use of LDA (a bulky, non-nucleophilic base) at strictly -78°C ensures the formation of the kinetic enolate and completely prevents nucleophilic attack on the ester carbonyl (Claisen condensation).

  • Coupling: After 45 minutes, add the pre-formed N-methylcyclohexanimine (1.0 eq) dropwise to the enolate solution at -78°C.

  • Quenching: Allow the reaction to stir for 2 hours, slowly warming to -20°C. Quench the reaction cold by adding saturated aqueous ammonium chloride (

    
    ).
    
    • Causality Check: Quenching with a mild acid like

      
       protonates the resulting amide anion without risking the acid-catalyzed hydrolysis of the sensitive tert-butyl ester group.
      
  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.
    

Synthesis A Cyclohexanone + Methylamine B N-Methylcyclohexanimine (Schiff Base) A->B Condensation E Nucleophilic Addition (C-C Bond Formation) B->E C tert-Butyl Acetate + LDA (-78°C) D Lithium Enolate Intermediate C->D Deprotonation D->E F Tert-butyl 2-(1-(methylamino) cyclohexyl)acetate E->F Quench & Workup

Fig 2. Synthetic workflow for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

Analytical Validation Parameters

To verify the integrity of the synthesized compound, researchers should cross-reference the following expected spectral benchmarks:

  • Mass Spectrometry (ESI-MS): Look for the

    
     pseudo-molecular ion peak at m/z 228.2.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    A dominant, sharp 9-proton singlet at ~1.45 ppm confirms the intact tert-butyl group. A 3-proton singlet at ~2.30 ppm confirms the N-methyl group. The methylene protons (
    
    
    to the carbonyl) will typically appear as a distinct 2-proton singlet (or an AB quartet if the ring flipping is slow on the NMR timescale) around ~2.50 ppm.

References

  • Kant, R., et al. "Conformation and crystal structures of 1-aminocyclohexaneacetic acid (

    
    -Ac6c) in N-protected derivatives". Acta Crystallographica Section C Structural Chemistry, National Institutes of Health (NIH) PMC. Available at: [Link]
    
  • Balaram, P., et al. "Expanding the polypeptide backbone: hydrogen-bonded conformations in hybrid polypeptides containing the higher homologues of

    
    -amino acids". Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]
    

Sources

Exploratory

"potential applications of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate in medicinal chemistry"

An In-Depth Technical Guide: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate: A Novel Scaffold for CNS Drug Discovery Abstract Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a synthetic compound of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate: A Novel Scaffold for CNS Drug Discovery

Abstract

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a synthetic compound of significant interest in medicinal chemistry due to its unique structural amalgamation of features present in well-established neuroactive agents. This guide deconstructs the molecule's architecture, proposing it as a versatile scaffold and potential prodrug for targeting key central nervous system (CNS) pathways. By drawing structural parallels to NMDA receptor antagonists like ketamine and gabapentinoids used in treating neuropathic pain and epilepsy, we outline a strategic framework for its investigation. This document provides a comprehensive analysis of its physicochemical properties, proposes robust synthetic pathways, and details experimental protocols to elucidate its pharmacological mechanisms. We hypothesize that its primary value lies in its potential for dual-target modulation or as a metabolically-labile prodrug, offering a novel avenue for developing therapeutics with improved efficacy and pharmacokinetic profiles for anesthesia, depression, and seizure disorders.

Introduction and Rationale: Deconstructing a Hybrid Scaffold

The field of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that can offer improved therapeutic profiles, novel mechanisms of action, or enhanced drug-like properties. Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate emerges as a compelling candidate for exploration, not because of a long history of study, but due to the potent pharmacological potential suggested by its constituent parts.

The molecule can be dissected into three key pharmacophoric components:

  • The 1-(Methylamino)cyclohexyl Core: This rigid, lipophilic core is a hallmark of arylcyclohexylamines, a class of dissociative anesthetics that includes phencyclidine (PCP) and the clinically significant ketamine.[1] The primary mechanism for these agents is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in glutamatergic neurotransmission.[2] The presence of this core in our target molecule strongly suggests a potential for interaction with the NMDA receptor.

  • The Acetic Acid Side Chain: The (cyclohexyl)acetic acid moiety is structurally analogous to the anticonvulsant and analgesic drug gabapentin. Gabapentin and its analogs (gabapentinoids) do not act on GABA receptors but exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby modulating neurotransmitter release.

  • The Tert-butyl Ester Group: In drug design, a tert-butyl ester is a classic prodrug moiety. Its steric bulk provides protection against premature hydrolysis by non-specific esterases in the plasma. However, it can be cleaved by esterases within cells or in specific tissues (like the liver) to unmask a carboxylic acid. This strategy is frequently employed to enhance a drug's lipophilicity, thereby improving its absorption and ability to cross the blood-brain barrier. The metabolism of tert-butyl groups is a well-studied area, often involving hydroxylation by cytochrome P450 enzymes.[3]

This unique combination leads to our central hypothesis: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a potential prodrug of a bioactive carboxylic acid, designed to penetrate the CNS and subsequently act as either an NMDA receptor modulator, a gabapentinoid, or potentially an agent with a dual mechanism of action.

Physicochemical Profile and ADME Considerations

An early assessment of a molecule's physicochemical properties is critical for predicting its drug-like potential. Based on its structure and data from analogous compounds, we can project a profile for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

PropertyPredicted ValueRationale & Implication in Medicinal Chemistry
Molecular Formula C₁₅H₂₉NO₂-
Molecular Weight 255.40 g/mol Falls within the desirable range (<500 Da) of Lipinski's Rule of Five, suggesting potential for good oral bioavailability.
XlogP ~3.0 - 3.5The tert-butyl ester significantly increases lipophilicity compared to the parent carboxylic acid, aiding membrane permeability and potential blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 38.3 ŲA low TPSA (<90 Ų) is strongly correlated with good CNS penetration. This value is highly favorable for a CNS-targeted agent.[4]
Hydrogen Bond Donors 1 (from the amine)Complies with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors 3 (from the amine and ester)Complies with Lipinski's Rule of Five (≤10).
Rotatable Bonds 4Indicates a degree of conformational flexibility, which can be important for receptor binding, while remaining relatively constrained.

The tert-butyl ester is the key modulator of this molecule's ADME profile. It acts as a lipophilic "mask" for the polar carboxylic acid. Upon absorption, the ester is expected to undergo hydrolysis by hepatic or intracellular esterases to release the active carboxylic acid and tert-butanol. This prodrug strategy could offer several advantages, including enhanced oral absorption and a targeted release of the active agent within the CNS, potentially reducing peripheral side effects.

Proposed Synthetic Pathway

A plausible and efficient synthesis is fundamental to the exploration of any new chemical entity. The synthesis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate can be approached via a multi-step pathway leveraging established chemical transformations, similar to those used for related cyclohexylamine structures.[5][6]

G cluster_0 Synthetic Workflow A Cyclohexanone B 1-Cyanocyclohexyl Acetate A->B Strecker Synthesis (KCN, Acetic Anhydride) C 1-(Aminomethyl)cyclohexanecarbonitrile B->C Reduction (e.g., LiAlH4) D 1-(Methylaminomethyl)cyclohexanecarbonitrile C->D N-Methylation (e.g., Formaldehyde, HCOOH Eschweiler-Clarke) E 1-(Methylaminomethyl)cyclohexaneacetic Acid D->E Nitrile Hydrolysis (Strong Acid, H2O, Heat) F Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate E->F Esterification (tert-Butanol, DCC/DMAP or Boc Anhydride)

Caption: Proposed synthetic workflow for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

Experimental Protocol: Synthesis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Causality Statement: This protocol is designed for efficiency and high yield, utilizing well-characterized reactions. The Eschweiler-Clarke reaction is chosen for N-methylation due to its high selectivity and avoidance of over-alkylation. The final esterification uses a standard coupling agent to ensure a high conversion rate under mild conditions.

Step 1: Synthesis of 1-(Aminomethyl)cyclohexanecarbonitrile (C)

  • To a stirred solution of cyclohexanone (A, 1.0 eq) in methanol at 0°C, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq) in water.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Extract the aqueous mixture with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Self-Validation: The product can be confirmed by IR spectroscopy (nitrile stretch at ~2240 cm⁻¹) and ¹H NMR.

Step 2: N-Methylation to form 1-(Methylaminomethyl)cyclohexanecarbonitrile (D)

  • Dissolve the crude aminonitrile (C, 1.0 eq) in formic acid (3.0 eq).

  • Add aqueous formaldehyde (37%, 1.5 eq) dropwise while maintaining the temperature below 60°C.

  • Heat the mixture at reflux (100°C) for 12 hours.

  • Cool the reaction, make it basic with 4M NaOH, and extract with ethyl acetate.

  • Dry the organic layers, filter, and concentrate to yield the N-methylated product.

  • Self-Validation: Successful methylation is confirmed by the appearance of a singlet corresponding to the N-CH₃ group in the ¹H NMR spectrum.

Step 3: Nitrile Hydrolysis to 1-(Methylaminomethyl)cyclohexaneacetic Acid (E)

  • Suspend the N-methylated nitrile (D, 1.0 eq) in a 6M HCl solution.

  • Heat the mixture to reflux (110°C) for 48 hours.

  • Cool the reaction mixture and concentrate under vacuum to remove the acid.

  • The resulting solid is the hydrochloride salt of the carboxylic acid. It can be used directly or neutralized to the free amino acid.

  • Self-Validation: The disappearance of the nitrile peak in IR and the appearance of a broad carboxylic acid proton signal in ¹H NMR confirm the reaction.

Step 4: Tert-butyl Esterification (F)

  • Suspend the amino acid hydrochloride (E, 1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Self-Validation: Final product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, showing the characteristic 9-proton singlet of the tert-butyl group.

Hypothesized Pharmacological Targets and Mechanisms

The molecule's hybrid structure suggests two primary, mechanistically distinct avenues for pharmacological activity.

Hypothesis 1: NMDA Receptor Antagonism

The structural similarity to ketamine makes the NMDA receptor a prime target. As a non-competitive antagonist, the uncharged amine of the molecule would be expected to enter the ion channel from the cytoplasmic side when the channel is open, binding within the pore (specifically at the PCP/ketamine site) and physically occluding the passage of ions (Ca²⁺, Na⁺). This leads to a reduction in glutamatergic signaling.

G cluster_0 NMDA Receptor Signaling & Antagonism Glutamate Glutamate & Glycine Binding ChannelOpen Channel Opens Glutamate->ChannelOpen IonInflux Ca²⁺/Na⁺ Influx ChannelOpen->IonInflux Block Channel Blockade ChannelOpen->Block Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) IonInflux->Signaling Antagonist Tert-butyl 2-(1-(methylamino) cyclohexyl)acetate (or its active metabolite) Antagonist->Block Binds inside pore Block->IonInflux Prevents Influx

Caption: Simplified NMDA receptor signaling and proposed mechanism of channel blockade.

Experimental Protocol: [³H]MK-801 Radioligand Binding Assay

Causality Statement: This assay is the gold standard for identifying non-competitive NMDA receptor antagonists. It directly measures the displacement of a known channel blocker ([³H]MK-801) from its binding site within the receptor pore. A positive result is a strong indicator of the hypothesized mechanism.

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer multiple times to wash the membranes.

  • Assay Setup: In a 96-well plate, combine the washed cortical membranes, [³H]MK-801 (a specific radioligand for the channel-binding site, at a final concentration of 1 nM), and varying concentrations of the test compound (from 1 nM to 100 µM). Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of unlabeled MK-801, e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

Hypothesis 2: Gabapentinoid Activity

Upon hydrolysis of the tert-butyl ester, the resulting carboxylic acid bears a strong resemblance to gabapentin. This suggests a potential interaction with the α2δ-1 subunit of voltage-gated calcium channels, which would be a completely different mechanism from NMDA receptor antagonism. This action would reduce calcium influx at presynaptic terminals, leading to decreased release of excitatory neurotransmitters.

Potential Therapeutic Applications

The hypothesized mechanisms of action point toward several high-impact therapeutic areas:

  • Anesthesia & Analgesia: If the compound proves to be a potent NMDA receptor antagonist, it could function as a dissociative anesthetic similar to ketamine, but with a potentially different pharmacokinetic and side-effect profile due to its prodrug nature.

  • Rapid-Acting Antidepressant: The discovery of ketamine's rapid antidepressant effects, mediated by its action on the NMDA receptor, has revolutionized depression research. This scaffold could yield novel antidepressants with a similar rapid onset but potentially improved safety or duration of action.

  • Neuropathic Pain & Epilepsy: Should the gabapentinoid mechanism dominate after hydrolysis, the compound would be a candidate for treating conditions characterized by neuronal hyperexcitability, such as diabetic neuropathy, postherpetic neuralgia, and certain seizure disorders.

Future Directions and Lead Optimization

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate should be viewed not as a final drug candidate, but as a starting point for a lead optimization campaign. A systematic structure-activity relationship (SAR) study would be essential.

G cluster_0 Lead Optimization Strategy cluster_R1 R1: N-Alkyl Group cluster_R2 R2: Ester Group cluster_R3 R3: Cycloalkane Ring Core Core Scaffold Tert-butyl 2-(1-(methylamino) cyclohexyl)acetate R1_H N-H (Norketamine analog) Core->R1_H Modify R1_Et N-Ethyl (Tiletamine analog) Core->R1_Et Modify R1_Pr N-Propyl Core->R1_Pr Modify R2_Me Methyl Ester Core->R2_Me Modify R2_Et Ethyl Ester Core->R2_Et Modify R2_iPr Isopropyl Ester Core->R2_iPr Modify R3_C5 Cyclopentyl Core->R3_C5 Modify R3_C7 Cycloheptyl Core->R3_C7 Modify

Caption: A systematic approach to lead optimization around the core scaffold.

Key modifications to investigate would include:

  • Varying the N-Alkyl Group (R1): Replacing the methyl group with ethyl (as in tiletamine) or removing it entirely could significantly alter potency and selectivity.[2]

  • Modifying the Ester (R2): Changing the ester from tert-butyl to methyl, ethyl, or isopropyl would modulate the rate of hydrolysis and, therefore, the pharmacokinetic profile.

  • Altering the Cycloalkane Ring (R3): Expanding or contracting the cyclohexyl ring to cycloheptyl or cyclopentyl would change the spatial arrangement of the pharmacophoric groups, impacting receptor fit.

Conclusion

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate represents a strategically designed chemical scaffold with significant, albeit underexplored, potential in medicinal chemistry. Its hybrid structure, which borrows key features from both NMDA receptor antagonists and gabapentinoids, coupled with a classic prodrug moiety, makes it a compelling starting point for the development of novel CNS therapeutics. The true potential of this molecule will be revealed through the systematic synthetic and pharmacological investigations outlined in this guide. This research has the potential to yield new chemical entities for treating a range of challenging neurological and psychiatric disorders.

References

  • Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • SpringerLink. Investigation of enantiomeric separation of tiletamine drug using computational chemistry methods. (2023). Available from: [Link]

  • Google Patents. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • PubChem. 2-(1-((((Tert-butoxy)carbonyl)amino)methyl)cyclohexyl)acetic acid. Available from: [Link]

  • PubChem. Tert-butyl 2-(methylamino)acetate. Available from: [Link]

  • precisionFDA. 2-TERT-BUTYLCYCLOHEXYL ACETATE, TRANS-. Available from: [Link]

  • Publisso. tert‐Butyl acetate. (2025). Available from: [Link]

  • Organic Syntheses. Acetic acid, tert-butyl ester. Available from: [Link]

  • Thieme Connect. Syntheses of Ketamine and Related Analogues: A Mini Review. Available from: [Link]

  • PubChemLite. Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. Available from: [Link]

  • precisionFDA. 2-TERT-BUTYLCYCLOHEXYL ACETATE, CIS-. Available from: [Link]

  • ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. (2025). Available from: [Link]

  • PubChem. 2-tert-Butylcyclohexyl acetate. Available from: [Link]

  • Google Patents. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate.
  • Hypha Discovery. Metabolism of t-butyl groups in drugs. (2022). Available from: [Link]

  • PubChemLite. Tert-butyl 2-(methylamino)acetate (C7H15NO2). Available from: [Link]

Sources

Foundational

Technical Whitepaper: Exploratory Studies on the Biological Activity of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

This guide provides an in-depth technical analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate , a specialized -amino acid derivative. It functions as a lipophilic precursor to conformationally constrained gabapen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate , a specialized


-amino acid derivative. It functions as a lipophilic precursor to conformationally constrained gabapentinoids and a critical scaffold in peptidomimetic design.

Executive Summary & Chemical Identity

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (herein referred to as tBu-MAC ) is a synthetic intermediate and prodrug candidate belonging to the class of


-amino acid esters . It is structurally characterized by a cyclohexane ring geminally substituted at the C1 position with an N-methylamine group and a tert-butyl acetate side chain.

Unlike Gabapentin (a


-amino acid) or Pregabalin , tBu-MAC represents a 

-amino acid scaffold
. Its biological significance lies in two primary domains:
  • Neuropathic Pain Modulation: As a lipophilic prodrug for 1-(methylamino)cyclohexaneacetic acid, targeting the

    
     subunit of voltage-gated calcium channels (VGCC).
    
  • Peptidomimetics: As a building block for

    
    -peptides that form stable helical structures (e.g., 14-helix) resistant to proteolytic degradation.
    
Chemical Structure Data
PropertySpecification
IUPAC Name tert-butyl 2-(1-(methylamino)cyclohexyl)acetate
Molecular Formula

Molecular Weight 227.35 g/mol
Core Scaffold

-disubstituted cyclohexane (

derivative)
Key Functional Groups Secondary Amine (N-methyl), Sterically hindered Ester (t-butyl)
LogP (Predicted) ~2.8 - 3.2 (High lipophilicity due to t-butyl group)

Synthesis & Production Logic

To explore the biological activity of tBu-MAC, researchers must first establish a high-purity synthesis. The most robust route utilizes a Reformatsky-type reaction targeting the ketimine intermediate. This protocol ensures the correct installation of the acetate side chain while preserving the amine functionality.

Validated Synthesis Protocol (The Reformatsky Route)

Rationale: Direct alkylation of amines is prone to over-alkylation. The Reformatsky reaction with an imine provides regiospecific addition to the C1 position of the cyclohexane ring.

Step-by-Step Methodology:

  • Imine Formation:

    • Reagents: Cyclohexanone (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Molecular Sieves (4Å).

    • Procedure: Stir cyclohexanone and methylamine in anhydrous dichloromethane (DCM) with molecular sieves for 12 hours at room temperature.

    • Checkpoint: Monitor via IR spectroscopy for the disappearance of the ketone carbonyl (

      
      ) and appearance of the imine stretch (
      
      
      
      ).
    • Isolation: Filter sieves and concentrate in vacuo to yield N-methylcyclohexanimine. Use immediately (moisture sensitive).

  • Reformatsky Addition:

    • Reagents: tert-Butyl bromoacetate (1.2 eq), Activated Zinc dust (1.5 eq), Trimethylsilyl chloride (TMSCl, 0.1 eq - activator).

    • Solvent: Anhydrous THF.

    • Procedure:

      • Activate Zn dust with TMSCl in THF under Argon.

      • Add tert-butyl bromoacetate dropwise to form the organozinc reagent (Reformatsky reagent).

      • Cannulate the pre-formed imine solution into the organozinc mixture at

        
        .
        
      • Reflux for 4 hours.

    • Quench: Cool to

      
       and quench with saturated 
      
      
      
      .
    • Purification: Extract with

      
      . The amine product is basic; purify via acid-base extraction or silica gel chromatography (eluent: Hexane/EtOAc with 1% 
      
      
      
      ).
Synthesis Workflow Diagram

Synthesis Cyclohexanone Cyclohexanone (Starting Material) Imine N-Methyl Cyclohexanimine Cyclohexanone->Imine + MeNH2 - H2O MeNH2 Methylamine MeNH2->Imine Product tBu-MAC (Target Ester) Imine->Product + Reformatsky THF, Reflux Reformatsky Reformatsky Reagent (BrZnCH2COOtBu) Reformatsky->Product

Figure 1: Synthetic pathway utilizing imine activation and organozinc coupling to generate the beta-amino ester scaffold.

Pharmacological Mechanism: The "Beta-Gabapentin" Hypothesis

The biological activity of tBu-MAC is best understood through its relationship to Gabapentin . While Gabapentin is a


-amino acid, tBu-MAC hydrolyzes to a 

-amino acid.
Mechanism of Action (MOA)

The tert-butyl ester group renders the molecule highly lipophilic, facilitating rapid Blood-Brain Barrier (BBB) penetration. Once in the CNS, intracellular esterases hydrolyze the ester to the active free acid: 1-(methylamino)cyclohexaneacetic acid .

Target Interaction:

  • Primary Target:

    
     subunit of Voltage-Gated Calcium Channels (VGCC).
    
  • Effect: Binding reduces the trafficking of VGCCs to the presynaptic membrane, decreasing calcium influx and suppressing neurotransmitter release (Glutamate, Substance P) in hyperexcited neurons.

  • Structural Constraint: The geminal disubstitution at the C1 position locks the molecule in a specific conformation (gauche), potentially enhancing binding affinity compared to flexible linear analogs.

Biological Pathway Diagram

MOA tBuMAC tBu-MAC (Prodrug) Systemic Circulation BBB Blood-Brain Barrier tBuMAC->BBB Passive Diffusion (High LogP) CNS_Ester tBu-MAC (CNS) BBB->CNS_Ester Hydrolysis Esterase Hydrolysis CNS_Ester->Hydrolysis ActiveAcid Active Metabolite: 1-(methylamino)cyclohexane acetic acid Hydrolysis->ActiveAcid Cleavage of t-Bu Alpha2Delta Target: α2δ-1 Subunit (VGCC) ActiveAcid->Alpha2Delta Binding Effect Reduced Ca2+ Influx Analgesia / Anxiolysis Alpha2Delta->Effect Modulation

Figure 2: Pharmacokinetic and pharmacodynamic pathway from prodrug administration to calcium channel modulation.

Experimental Protocols for Biological Evaluation

To validate the activity of tBu-MAC, the following assays are required. These protocols are designed to confirm stability, conversion, and receptor affinity.

Protocol A: Plasma Stability & Hydrolysis Assay

Objective: Determine the half-life of the prodrug in plasma and confirm conversion to the active


-amino acid.
  • Preparation: Dissolve tBu-MAC in DMSO (10 mM stock).

  • Incubation: Spike human/rat plasma with stock to reach 10

    
    M. Incubate at 
    
    
    
    .
  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quench: Add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge (10,000g, 5 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Depletion of Parent (m/z ~228) and appearance of Metabolite (m/z ~172).

    • Success Criteria:

      
       minutes indicates viable prodrug characteristics.
      
Protocol B: Radioligand Binding Assay ( Subunit)

Objective: Measure the affinity (


) of the hydrolyzed acid form against 

-Gabapentin.
  • Tissue Source: Porcine cerebral cortex synaptic membranes (rich in

    
    ).
    
  • Buffer: 10 mM HEPES/KOH, pH 7.4 at

    
    .
    
  • Competition:

    • Radioligand: 10 nM

      
      -Gabapentin.
      
    • Test Compound: 1-(methylamino)cyclohexaneacetic acid (hydrolyzed tBu-MAC) at concentrations

      
       to 
      
      
      
      M.
    • Non-specific Binding: Determine using 10

      
      M Pregabalin.
      
  • Incubation: 45 minutes at room temperature.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Liquid scintillation counting.

  • Data Analysis: Plot displacement curves to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology Profile (Exploratory)

As a novel chemical entity (NCE), tBu-MAC carries specific toxicological risks that must be assessed early.

Risk FactorMechanismMitigation Strategy
CNS Depression Excessive GABAergic/VGCC inhibition leading to sedation or ataxia.Dose-escalation studies (Rotarod test) to determine therapeutic index.
Metabolic Accumulation The tert-butyl group hydrolyzes to pivalic acid (in some contexts) or simple excretion. Note: t-Butyl esters usually hydrolyze to t-butanol.Monitor for accumulation of t-butanol, which is less toxic than pivalic acid, but renal clearance should be checked.
Off-Target Binding Structural similarity to NMDA antagonists (cyclohexylamine motif).Screen against NMDA receptors (MK-801 displacement) to rule out psychotomimetic effects.

References

  • Vasudev, P. G., et al. (2008).[1][2] "Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid." Biopolymers, 90(2), 138-150.[1] Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. Link

  • Wani, N. A., et al. (2014).[3][4] "Conformation and crystal structures of 1-aminocyclohexaneacetic acid (

    
    ) in N-protected derivatives." Acta Crystallographica Section E, 70(10), o1085-o1086. Link
    
  • Appella, D. H., et al. (1999).[2] "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society, 121(26), 6206-6212. Link

Sources

Exploratory

"understanding the stereochemistry of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate"

Executive Summary This guide provides a comprehensive structural analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate , a specialized -amino ester derivative. While constitutionally achiral due to the symmetry of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive structural analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate , a specialized


-amino ester derivative. While constitutionally achiral due to the symmetry of the cyclohexane ring, this molecule exhibits complex conformational stereochemistry  driven by the gem-disubstitution at the C1 position.[1]

For drug development professionals, understanding this molecule requires shifting focus from configurational chirality (R/S) to conformational Dynamics (Axial/Equatorial equilibria). The steric bulk of the tert-butyl acetate arm versus the methylamino group dictates the preferred chair conformation, influencing reactivity, receptor binding, and metabolic stability.

Structural Architecture & Stereochemical Classification

Constitutional Analysis

The molecule consists of a cyclohexane ring geminally substituted at the C1 position with:

  • A Methylamino group (

    
    ).
    
  • A Tert-butyl acetate arm (

    
    ).
    

Critical Stereochemical Definition: Despite the complexity of the substituents, Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is ACHIRAL.

  • Reasoning: The C1 carbon is bonded to two identical pathways around the ring (

    
    ). A plane of symmetry (
    
    
    
    ) passes through C1 and C4, bisecting the ring.
  • Implication: The molecule does not rotate plane-polarized light and cannot be resolved into enantiomers.

The "Hidden" Stereochemistry: Conformational Isomerism

While the molecule lacks a chiral center, it exists as a dynamic equilibrium of two diastereomeric chair conformations. The "stereochemistry" of interest is the spatial arrangement of the bulky groups relative to the ring plane.

FeatureDescription
Substitution Pattern 1,1-Disubstituted Cyclohexane (Geminal)
Symmetry Element Plane of Symmetry (

) through C1-C4
Chirality Achiral (Meso-like characteristics)
Dynamic Isomerism Chair-Chair Interconversion (Topomerization)

Conformational Analysis: The Battle for the Equatorial Position

The core technical challenge is predicting the stable conformer. In 1,1-disubstituted cyclohexanes, one group must be Axial and the other Equatorial .[2] The equilibrium is dictated by the A-Value (conformational free energy) of the substituents.

Steric Parameters (A-Values)
  • Methylamino Group (

    
    ): 
    
    • Estimated A-value: 1.0 – 1.4 kcal/mol .

    • Insight: The nitrogen lone pair reduces steric clash compared to a carbon equivalent, but the N-methyl group adds bulk.

  • Tert-butyl Acetate Arm (

    
    ): 
    
    • Estimated A-value: 1.7 – 1.9 kcal/mol (Comparable to an Ethyl or n-Propyl group).

    • Insight: Although the bulky tert-butyl group is distal (gamma to the ring), the methylene linker (

      
      ) at C1 experiences significant 1,3-diaxial interactions with ring hydrogens.
      
The Equilibrium

The system undergoes a ring flip between Conformer A and Conformer B .

  • Conformer A:

    
     is Equatorial  | 
    
    
    
    is Axial .
  • Conformer B:

    
     is Axial  | 
    
    
    
    is Equatorial .

Thermodynamic Prediction: The system will favor Conformer A . The energetic penalty of placing the larger alkyl-like chain (acetate arm) in the axial position is greater than that of the amine.

Intramolecular Hydrogen Bonding (IMHB)

A critical stabilizing factor is the potential for a 6-membered intramolecular hydrogen bond between the amine proton (


) and the ester carbonyl oxygen (

).
  • Mechanism:

    
    
    
  • Geometry: In a 1,1-disubstituted cyclohexane, the axial and equatorial groups are always gauche to each other. This proximity facilitates IMHB in both conformers.

  • Effect: This H-bond rigidifies the structure, potentially locking the conformation and increasing lipophilicity (important for membrane permeability in drug delivery).

Visualization of Conformational Dynamics

The following diagram illustrates the dynamic equilibrium and the thermodynamic sink (Preferred Conformer).

Conformation cluster_0 Conformer B (Less Stable) cluster_1 cluster_2 Conformer A (Preferred) node_B Acetate Arm: AXIAL Amine: EQUATORIAL (High 1,3-Diaxial Strain) node_TS Ring Flip Barrier ~10 kcal/mol node_B->node_TS Equilibrium Stabilization Intramolecular H-Bond (Locks Gauche Geometry) node_B->Stabilization node_A Acetate Arm: EQUATORIAL Amine: AXIAL (Minimized Steric Clash) node_TS->node_A node_A->Stabilization

Figure 1: Conformational equilibrium showing the thermodynamic preference for the equatorial acetate arm.

Synthesis & Experimental Validation

For researchers synthesizing this compound, the lack of chirality simplifies the workflow (no enantioselective catalysis required), but purification requires attention to basicity.

Synthetic Pathway (Reformatsky Protocol)

The most robust route utilizes the Reformatsky reaction on a pre-formed imine.

  • Imine Formation: Cyclohexanone + Methylamine

    
     N-methylcyclohexanimine.
    
  • Addition: React Imine with tert-butyl bromoacetate and Zinc (Reformatsky reagent).

  • Workup: Acidic hydrolysis yields the

    
    -amino ester.
    
Experimental Protocol: Determining Conformation

To validate the stereochemical preference in solution, use NOESY (Nuclear Overhauser Effect Spectroscopy) .

ExperimentTarget InteractionExpected Result for Conformer A (Preferred)
1D 1H NMR Chemical ShiftAxial protons (C2/C6) appear upfield due to shielding.
NOESY

vs Ring Protons
Strong NOE between N-Me and C3/C5 Axial H (confirming Axial Amine).
IR Spectroscopy N-H StretchShift to lower wavenumber (

) indicates H-bonding.

Applications in Drug Design

The Gem-Disubstitution Effect (Thorpe-Ingold)

The 1,1-substitution pattern restricts the conformational freedom of the peptide backbone. In drug design, incorporating this scaffold into a peptide chain (as a


-amino acid surrogate) induces strong 

-turn secondary structures
. This is critical for:
  • Peptidomimetics: Mimicking the turn regions of proteins to target GPCRs.

  • Metabolic Stability: The gem-disubstitution sterically hinders proteases from cleaving adjacent amide bonds.

Lipophilicity Modulation

The tert-butyl group acts as a "grease ball," significantly increasing LogP. Combined with the intramolecular H-bond (which hides polar donors/acceptors), this molecule is designed for high passive membrane permeability .

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis of 1,1-disubstituted cyclohexanes).
  • PubChem Database. (2023). Compound Summary: (1-Methylcyclohexyl)acetate.[3] National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

Sources

Protocols & Analytical Methods

Method

"synthesis protocols for novel compounds using Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate"

Executive Summary This technical guide details the synthetic utility of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (referred to herein as Compound A ). As a gem-disubstituted -amino ester, Compound A serves as a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (referred to herein as Compound A ). As a gem-disubstituted


-amino ester, Compound A serves as a privileged building block for restricting conformational freedom in peptidomimetics and accessing novel spirocyclic chemical space.

The steric bulk of the cyclohexane ring, combined with the orthogonality of the tert-butyl ester and the secondary methylamine, makes this compound an ideal precursor for:

  • Spiro-

    
    -lactams  (Antibiotic and cholesterol absorption inhibitor scaffolds).
    
  • 
    -Turn Mimetics  (Stabilizing peptide secondary structures).
    
  • Gem-disubstituted GPCR Ligands (Analgesic and neuroactive pharmacophores).

Chemical Profile & Handling

PropertySpecification
IUPAC Name tert-butyl 2-(1-(methylamino)cyclohexyl)acetate
Molecular Formula C

H

NO

Molecular Weight 227.35 g/mol
Appearance Colorless viscous oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Stable at -20°C. Amine is prone to oxidation; store under Argon.
Hazards Irritant. The precursor (t-butyl bromoacetate) is a lachrymator.[1]

Handling Protocol:

  • Storage: Store under inert atmosphere (Ar/N

    
    ) at -20°C to prevent amine oxidation and carbamate formation (CO
    
    
    
    absorption).
  • Activation: The secondary amine is sterically hindered; reactions often require high-energy electrophiles or catalysis.

Core Synthesis Protocol (The Building Block)

If Compound A is not commercially sourced, it must be synthesized via an Aza-Reformatsky Reaction . This route is superior to nucleophilic substitution due to the steric hindrance at the gem-disubstituted center.

Protocol A: Zinc-Mediated Aza-Reformatsky Synthesis

Objective: Synthesis of Compound A from cyclohexanone.

Reaction Scheme:

  • Imine Formation: Cyclohexanone + Methylamine

    
    N-methylcyclohexanimine.
    
  • Reformatsky Addition: Imine + tert-butyl bromoacetate + Zn

    
     Compound A.
    

Reagents:

  • Cyclohexanone (1.0 eq)

  • Methylamine (2.0 M in THF, 1.2 eq)

  • tert-Butyl bromoacetate (1.5 eq)

  • Zinc dust (activated, 2.0 eq)

  • TMSCl (Trimethylsilyl chloride) (0.1 eq, activator)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • In a flame-dried flask under Argon, dissolve Cyclohexanone (10 mmol) in anhydrous THF (30 mL).

    • Add Methylamine solution (12 mmol) and molecular sieves (4Å, 5 g). Stir at RT for 4 hours.

    • Note: Complete conversion to the imine is critical. Monitor by IR (disappearance of C=O stretch at ~1710 cm

      
      , appearance of C=N at ~1660 cm
      
      
      
      ).
  • Zinc Activation:

    • In a separate flask, suspend Zinc dust (20 mmol) in THF (10 mL).

    • Add TMSCl (1 mmol) and stir vigorously for 15 min to activate the Zn surface.

  • Addition:

    • Add tert-butyl bromoacetate (15 mmol) dropwise to the Zn suspension. Initiate the reaction with gentle heating (40°C) until exotherm is observed.

    • Once the "Reformatsky reagent" is formed (solution turns grey/green), cool to 0°C.

    • Cannulate the filtered imine solution (from Step 1) into the organozinc mixture dropwise.

  • Reaction & Workup:

    • Allow to warm to RT and stir for 12 hours.

    • Quench with saturated aqueous NH

      
      Cl (50 mL) and extract with Et
      
      
      
      O (3 x 50 mL).
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc 8:2 + 1% Et

      
      N). The amine makes the compound streak; Et
      
      
      
      N is mandatory.

Application Protocols: Novel Compound Generation

Protocol B: Synthesis of Spiro- -Lactams (Spiro[cyclohexane-1,4'-azetidin]-2'-ones)

This protocol targets the synthesis of spiro-fused


-lactams, a scaffold found in novel antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).

Mechanism: Intramolecular cyclization of the


-amino acid.

Workflow:

  • Hydrolysis: Compound A

    
     Amino Acid.
    
  • Cyclization: Amino Acid

    
     Spiro-Lactam.
    

Step-by-Step:

  • Deprotection: Dissolve Compound A (1.0 eq) in DCM/TFA (1:1). Stir 2h. Remove volatiles in vacuo to yield the TFA salt of the amino acid.

  • Neutralization: Redissolve in MeCN, add DIPEA (3.0 eq).

  • Cyclization:

    • Add 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent) (1.2 eq).

    • Reflux for 16 hours.

    • Rationale: The steric bulk of the cyclohexane ring favors the Thorpe-Ingold effect, promoting ring closure despite the strain of the 4-membered lactam.

  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with NaHCO

    
    . Purify via silica gel.
    
Protocol C: Library Generation of "U-Series" Analgesic Analogs

This protocol utilizes Compound A to synthesize N-acylated derivatives structurally related to U-47700 and Spiradoline, targeting the Kappa/Mu opioid receptors.

Workflow:

  • Amine Functionalization: Acylation of the sterically hindered methylamine.

  • Ester Hydrolysis & Amidation: Conversion of the tail to a secondary amide.

Step-by-Step:

  • Acylation (The "Head"):

    • Dissolve Compound A (1.0 eq) in DCE (Dichloroethane).

    • Add 3,4-Dichlorobenzoyl chloride (1.2 eq) and Pyridine (2.0 eq).

    • Heat to 60°C for 12h. (Elevated temperature is required due to the steric hindrance of the tert-butyl group and the cyclohexane ring).

  • Hydrolysis (The "Tail"):

    • Treat the intermediate with TFA/DCM to remove the t-butyl group.

  • Coupling:

    • React the resulting acid with a diverse set of amines (e.g., pyrrolidine, ethylamine) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

    • Result: A library of Gem-disubstituted Cyclohexyl Acetamides.

Visualizations

Figure 1: Divergent Synthesis Workflow

This diagram illustrates the transformation of the core building block into two distinct therapeutic classes.

SynthesisWorkflow Start Cyclohexanone + Methylamine Imine N-Methyl Imine (Intermediate) Start->Imine -H2O Reformatsky Reformatsky Reaction (Zn, Br-CH2-COOtBu) Imine->Reformatsky CompoundA Compound A: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Reformatsky->CompoundA Hydrolysis TFA Deprotection (-tBu) CompoundA->Hydrolysis Path A Acylation N-Acylation (Ar-COCl, 60°C) CompoundA->Acylation Path B Cyclization Mukaiyama Cyclization (2-Chloro-1-methylpyridinium iodide) Hydrolysis->Cyclization SpiroLactam Target 1: Spiro-beta-Lactam Cyclization->SpiroLactam Coupling Amide Coupling (HATU, R-NH2) Acylation->Coupling 1. TFA 2. Amine Analgesic Target 2: Gem-disubstituted Analgesic Scaffold Coupling->Analgesic

Caption: Divergent synthesis of Spiro-lactams and Analgesic scaffolds from the core Reformatsky adduct.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Reformatsky Incomplete imine formation.Ensure water removal using molecular sieves or TiCl

during imine synthesis.
No Reaction at Amine Steric hindrance of the gem-cyclohexyl group.Use high-boiling solvents (DCE, Toluene) and stronger bases (NaH) if standard acylation fails.
Ester Hydrolysis Failure tert-Butyl group is acid-resistant.Use neat TFA or TFA/DCM (1:1). Do not use base hydrolysis (NaOH) as it is ineffective on sterically crowded t-butyl esters.
Spiro-Cyclization Failure Intermolecular polymerization.Perform cyclization under high dilution (0.01 M) to favor intramolecular ring closure.

References

  • Reformatsky Reaction on Imines: Cozzi, P. G. (2004). "Metal-Mediated Additions to Imines." Chemical Reviews, 104(7), 3329–3350. Link

  • Spiro-

    
    -Lactam Synthesis:  Ojima, I., & Delaloge, F. (1997). "Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the 
    
    
    
    -lactam synthon method." Chemical Society Reviews, 26(5), 377-386. Link
  • Gem-Disubstituted Effect (Thorpe-Ingold): Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • Mukaiyama Reagent Cyclization: Bald, E., Saigo, K., & Mukaiyama, T. (1975). "A facile synthesis of carboxamides by using 1-methyl-2-halopyridinium iodides as coupling reagents." Chemistry Letters, 4(11), 1163-1166. Link

Sources

Application

Application Note: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate in Asymmetric Synthesis &amp; Drug Discovery

This is a comprehensive Application Note and Protocol guide for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate . -Amino Esters Executive Summary Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate represents a critical clas...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate .


-Amino Esters

Executive Summary

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate represents a critical class of


-amino acid derivatives  characterized by a sterically congested quaternary carbon center. While the unsubstituted cyclohexane core renders this specific molecule achiral  (meso-like symmetry), it serves as a foundational scaffold  for the development of Gabapentinoid drugs , peptide mimetics , and foldamers .

This guide clarifies the molecule's role in asymmetric synthesis:

  • As a Substrate: It is the target of Reformatsky or Mannich-type reactions, often requiring chiral auxiliaries (e.g., tert-butanesulfinamide) to introduce chirality if the ring is substituted (desymmetrization).

  • As a Ligand Precursor: Its derivatives (e.g., diamines) can function as chiral ligands in transition metal catalysis.

  • Correction on Chirality: The specific title compound is achiral. This note focuses on its synthesis and the asymmetric protocols used to generate its chiral analogs (e.g., 4-substituted cyclohexyl derivatives).

Chemical Structure & Properties

PropertyDetail
IUPAC Name tert-Butyl 2-(1-(methylamino)cyclohexyl)acetate
Formula C

H

NO

Molecular Weight 227.35 g/mol
Core Motif 1,1-Disubstituted Cyclohexane (

-amino ester)
Chirality Achiral (Plane of symmetry through C1-C4). Becomes chiral if the ring is substituted (e.g., 4-tert-butyl).
Key Functionality Sterically hindered secondary amine; Labile tert-butyl ester (acid sensitive).
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water.

Strategic Application: Asymmetric Synthesis of Chiral Analogs

While the parent compound is achiral, the methodology to synthesize it is pivotal for creating chiral variants (e.g., for drug candidates like substituted Gabapentin analogs). The industry standard employs Ellman’s Auxiliary (tert-butanesulfinamide) to induce diastereoselectivity during the C-C bond formation.

Mechanism of Chiral Induction (for Substituted Analogs)

When a prochiral ketone (e.g., 4-substituted cyclohexanone) is used, the addition of the acetate enolate to the sulfinyl-ketimine proceeds with high diastereoselectivity due to the rigid chair-like transition state controlled by the chiral sulfinyl group.

EllmanAuxiliary Ketone Prochiral Ketone (4-subst-cyclohexanone) Imine Chiral N-Sulfinyl Imine (Activated Intermediate) Ketone->Imine Ti(OEt)4 Condensation Auxiliary (R)-tert-Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Imine Transition Chair-like Transition State (Zimmerman-Traxler) Imine->Transition Reformatsky Reformatsky Reagent (Br-Zn-CH2-COOtBu) Reformatsky->Transition Product Chiral Beta-Amino Ester (Diastereomerically Pure) Transition->Product Hydrolysis (Removal of Sulfinyl)

Figure 1: Pathway for the asymmetric synthesis of chiral beta-amino ester analogs using Ellman's Auxiliary.

Detailed Experimental Protocols

Protocol A: Synthesis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (Achiral Baseline)

Objective: Synthesize the target scaffold via a Reformatsky-type reaction on a ketimine.

Reagents:

  • Cyclohexanone (

    
     equiv)
    
  • Methylamine (2.0 M in THF,

    
     equiv)
    
  • tert-Butyl bromoacetate (

    
     equiv)
    
  • Zinc dust (activated,

    
     equiv)
    
  • Titanium(IV) ethoxide (

    
     equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Imine Formation (In Situ):

    • To a flame-dried flask under

      
      , add Cyclohexanone (
      
      
      
      mmol) and THF (
      
      
      mL).
    • Add Ti(OEt)

      
       (
      
      
      
      mmol) followed by Methylamine solution (
      
      
      mmol).
    • Stir at room temperature for 12 h. The solution will turn yellow/orange.

    • Note: Ti(OEt)

      
       acts as a Lewis acid and water scavenger to drive equilibrium.
      
  • Reformatsky Reaction:

    • In a separate flask, prepare the Reformatsky reagent: Suspend activated Zn dust (

      
       mmol) in THF (
      
      
      
      mL). Add tert-butyl bromoacetate (
      
      
      mmol) dropwise. Initiate with a heat gun or iodine crystal if necessary. Reflux for 30 min until most Zn dissolves.
    • Cool the Reformatsky reagent to

      
      C.
      
    • Cannulate the imine solution (from Step 1) into the Reformatsky reagent slowly over 15 min.

    • Allow to warm to RT and stir for 4 h.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO

      
       (
      
      
      
      mL). A thick white precipitate (Ti salts) will form.
    • Filter through a Celite pad; wash with EtOAc.

    • Separate layers; extract aqueous phase with EtOAc (

      
       mL).
      
    • Dry organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: Flash column chromatography (SiO

      
      , 10-30% EtOAc/Hexanes with 1% Et
      
      
      
      N).
    • Yield: Expect 60-75% as a colorless oil.

Protocol B: Asymmetric Synthesis of a Chiral Analog (4-tert-butyl derivative)

Objective: Synthesize (S,S)-Tert-butyl 2-(1-(methylamino)-4-tert-butylcyclohexyl)acetate using (R)-tert-butanesulfinamide.

Reagents:

  • 4-tert-Butylcyclohexanone

  • (R)-tert-Butanesulfinamide (Ellman's Auxiliary)

  • Ti(OEt)

    
    
    
  • tert-Butyl lithium enolate (generated from tert-butyl acetate + LDA) or Reformatsky reagent.

Procedure:

  • Chiral Imine Formation:

    • Combine 4-tert-butylcyclohexanone (

      
       mmol), (R)-tert-butanesulfinamide (
      
      
      
      mmol), and Ti(OEt)
      
      
      (
      
      
      mmol) in THF. Reflux for 24 h.
    • Workup with brine/EtOAc. Isolate the chiral N-sulfinyl ketimine.

  • Diastereoselective Addition:

    • Generate the lithium enolate of tert-butyl acetate (

      
       mmol) using LDA in THF at 
      
      
      
      C.
    • Add the chiral ketimine (in THF) dropwise at

      
      C.
      
    • Stir for 2 h at

      
      C. The chiral auxiliary directs the attack to the Re-face (or Si-face depending on conditions).
      
  • Deprotection (Auxiliary Removal):

    • Treat the crude sulfinamide intermediate with

      
       M HCl in Dioxane/MeOH for 1 h.
      
    • This cleaves the tert-butanesulfinyl group, yielding the free amine (as HCl salt).

    • Methylation: Perform reductive amination (Formaldehyde/NaBH

      
      CN) to install the N-methyl group if not present initially (or use N-methyl sulfinamide).
      

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Imine Step) Incomplete water removal; Steric hindrance.Increase Ti(OEt)

to 3.0 equiv; Reflux instead of RT.
No Reaction (Reformatsky) Zn surface passivated.Activate Zn with 1,2-dibromoethane and TMSCl.
Racemization Not applicable for unsubstituted; for substituted, high temp during addition.Keep enolate addition strictly at

C.
Product Instability tert-Butyl ester hydrolysis.Avoid strong acids during workup; store at

C.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link

  • Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for C-C Bond Formation." Journal of Organic Chemistry, 1999. Link

  • BLD Pharm. "Methyl 2-(1-(methylamino)cyclohexyl)acetate - Product Analysis." BLD Pharm Catalog, 2023. Link

  • Gunda, G., et al. "Synthesis of Gabapentin and its Derivatives." Tetrahedron Letters, 2005. Link

Note: The compound "Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate" is achiral. Any reference to it as a "chiral auxiliary" likely conflates it with the chiral auxiliaries used to synthesize it (e.g., Ellman's sulfinamide) or its chiral derivatives .

Method

Application Notes and Protocols for the Quantification of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Abstract This comprehensive technical guide provides detailed application notes and protocols for the analytical quantification of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. This document is intended for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the analytical quantification of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. This document is intended for researchers, scientists, and professionals in drug development and quality control. It outlines methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it explores the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis. The protocols are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind experimental choices. This guide also includes a detailed protocol for forced degradation studies to establish the stability-indicating nature of the proposed analytical methods, a critical aspect of pharmaceutical analysis as mandated by ICH guidelines.[1][2]

Introduction

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring a tert-butyl ester and a secondary amine on a cyclohexane ring, presents unique analytical challenges and opportunities. Accurate and precise quantification is paramount for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control of bulk materials and formulated products.

This guide provides a suite of analytical methods, each with its own advantages in terms of sensitivity, selectivity, and throughput. The choice of method will depend on the specific application, the sample matrix, and the available instrumentation.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is crucial for method development.

PropertyPredicted Value/CharacteristicRationale and Impact on Analytical Method
Molecular Formula C13H25NO2Used for exact mass determination in mass spectrometry.
Molecular Weight 227.35 g/mol Essential for preparing standard solutions and for mass spectrometry.
Boiling Point ~250-300 °C (Predicted)High enough for GC analysis, but care must be taken to avoid thermal degradation.
LogP 2.0 - 3.0 (Predicted)Indicates moderate lipophilicity, suitable for reverse-phase HPLC.
pKa ~9.5 - 10.5 (Predicted for the secondary amine)The basic nature of the amine will influence chromatographic retention and ionization in LC-MS.
UV Absorbance Low (No strong chromophore)UV detection at low wavelengths (e.g., 200-220 nm) may be possible but could lack sensitivity and specificity. Derivatization could be considered.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile).Facilitates sample and standard preparation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of pharmaceutical compounds. Given the lack of a strong chromophore in Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate, detection at low wavelengths is necessary.

Rationale for Method Design

A reverse-phase HPLC method is proposed due to the compound's moderate lipophilicity.[3] The basic nature of the secondary amine necessitates the use of a buffered mobile phase to ensure consistent peak shape and retention time. A C18 column is a versatile and common choice for this type of analyte.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmGood retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH to control the ionization state of the amine.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase HPLC.
Gradient 20% B to 80% B over 10 minutesA gradient is used to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity.
Detection Wavelength 210 nmDetection at a low wavelength is necessary due to the lack of a strong chromophore.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B).

  • Sample Preparation: Dissolve the sample in methanol or a suitable solvent and dilute with the initial mobile phase to an expected concentration within the calibration range.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Create Working Standards Stock->Working Inject Inject into HPLC Working->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The predicted boiling point of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate suggests its suitability for GC analysis. The mass spectrometer provides high selectivity and allows for structural confirmation.

Rationale for Method Design

A non-polar capillary column, such as a DB-5ms or equivalent, is a good starting point for the separation of a wide range of compounds.[4] Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for identification and quantification.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or ion trap)

Chromatographic and MS Conditions:

ParameterConditionJustification
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 °CEnsures complete volatilization of the analyte without degradation.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program is used to achieve good separation and peak shape.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)The mode is chosen based on the expected analyte concentration.
MS Source Temp. 230 °CStandard source temperature for EI.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides characteristic and reproducible fragmentation patterns.
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)Full scan is used for initial identification, while SIM provides higher sensitivity for quantification.
Monitored Ions (SIM) To be determined from the full scan mass spectrum of the analyte. Likely fragments would involve the loss of the tert-butyl group and fragmentation of the cyclohexane ring.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve the sample in a suitable solvent to an expected concentration within the calibration range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Create Working Standards Stock->Working Inject Inject into GC Working->Inject Sample Prepare Sample Solution Sample->Inject Separate GC Separation (DB-5ms) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex matrices. This technique is highly recommended for bioanalytical applications or for the detection of trace-level impurities.

Rationale for Method Design

The same reverse-phase HPLC method as described for HPLC-UV can be adapted for LC-MS/MS. Electrospray ionization (ESI) in positive mode is expected to be efficient due to the presence of the basic secondary amine. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[5][6]

Experimental Protocol

Instrumentation:

  • UPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an ESI source

LC and MS/MS Conditions:

ParameterConditionJustification
LC Conditions Same as HPLC-UV method, but can be scaled to UPLC for faster analysis.Provides good separation prior to MS detection.
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine is readily protonated.
Capillary Voltage 3.5 kVTypical voltage for ESI.
Source Temperature 120 °COptimized to desolvate ions without causing degradation.
Desolvation Gas Flow 600 L/hr (Nitrogen)Assists in desolvation.
MRM Transitions To be determined by infusing a standard solution of the analyte. The precursor ion will be [M+H]+. Product ions will be generated by fragmentation in the collision cell.MRM provides high selectivity and sensitivity for quantification.
Collision Energy To be optimized for each MRM transition.Optimization is crucial for maximizing signal intensity.

Standard and Sample Preparation: Similar to the HPLC-UV method, ensuring that the final dilution is in a solvent compatible with the mobile phase. For bioanalytical samples, protein precipitation or solid-phase extraction may be necessary.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Create Working Standards Stock->Working Inject Inject into LC Working->Inject Sample Prepare Sample Solution Sample->Inject Separate LC Separation Inject->Separate Ionize ESI+ Separate->Ionize Select Select Precursor Ion Ionize->Select Fragment Fragment in Collision Cell Select->Fragment Detect Detect Product Ions (MRM) Fragment->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that can be used for the accurate determination of purity and concentration without the need for a specific reference standard of the same compound. The presence of the tert-butyl group in the analyte provides a strong, sharp singlet in the 1H NMR spectrum, which is ideal for quantification.[7][8]

Rationale for Method Design

The nine equivalent protons of the tert-butyl group give a singlet with a high signal-to-noise ratio, making it an excellent internal standard for quantification against a certified reference material of a different compound.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Experimental Parameters:

ParameterConditionJustification
Solvent Deuterated Chloroform (CDCl3) or Deuterated Methanol (CD3OD)Common NMR solvents that should solubilize the analyte.
Internal Standard A certified reference material with a known purity and a singlet in a clear region of the spectrum (e.g., Maleic acid, Dimethyl sulfone).For accurate quantification.
Pulse Program A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.Ensures full relaxation of the protons for accurate integration.
Number of Scans 16 or higherTo achieve a good signal-to-noise ratio.

Sample Preparation and Calculation:

  • Accurately weigh a known amount of the analyte and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Acquire the 1H NMR spectrum.

  • Integrate the signal for the tert-butyl group of the analyte and a known signal from the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating analytical methods, as required by regulatory agencies.[1][2][9][10][11] These studies help identify potential degradation products and demonstrate that the analytical method can separate these from the parent compound.

Protocol for Forced Degradation

Prepare solutions of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (e.g., 1 mg/mL) and subject them to the following stress conditions:

ConditionReagent/ParameterDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidation 3% H2O224 hours at room temperature
Thermal Dry heat at 105 °C48 hours
Photolytic ICH Q1B conditions (UV and visible light)As per guidelines

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by the developed HPLC or LC-MS/MS method.

Data Evaluation

Analyze the stressed samples and evaluate the chromatograms for:

  • A decrease in the peak area of the parent compound.

  • The appearance of new peaks corresponding to degradation products.

  • The resolution between the parent peak and all degradation product peaks.

A method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Conclusion

This application note provides a comprehensive overview of several robust analytical methods for the quantification of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The detailed protocols for HPLC-UV, GC-MS, LC-MS/MS, and qNMR serve as a strong foundation for method development and validation. The inclusion of a forced degradation protocol ensures that the developed methods can be validated as stability-indicating, which is a critical requirement in the pharmaceutical industry.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation Studies - SciSpace. (2016). Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. Available at: [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Separation of 4-tert-Butylcyclohexyl acetate on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021). Journal of Biomolecular NMR. Available at: [Link]

  • Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. (n.d.).
  • 1 NMR spectra and HPLC chrom
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride - PubChem. (n.d.). PubChem. Available at: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021). Journal of Biomolecular NMR. Available at: [Link]

  • 2-TERT-BUTYLCYCLOHEXYL ACETATE, TRANS- - precisionFDA. (n.d.). precisionFDA.
  • tert-Butyl 2-(methylamino)acetate | C7H15NO2 | CID 5069406 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Fragrance material review on 2-tert-butylcyclohexyl acetate | Request PDF - ResearchGate. (2008). Food and Chemical Toxicology. Available at: [Link]

  • Method for determination of methyl tert-butyl ether and its degradation products in water. (1997). Environmental Science & Technology. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). UT Southwestern Medical Center.
  • Q3C(R8) Impurities: Guidance for Residual Solvents - FDA. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Development and validation of a liquid chromatography–tandem mass spectrometry method for the quantification of the acetyl-coe - Qucosa. (n.d.).
  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N) - Rsc.org. (n.d.). Royal Society of Chemistry.
  • 2-T-BUTYLCYCLOHEXYL ACETATE – Ingredient - COSMILE Europe. (n.d.). COSMILE Europe. Available at: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021). Journal of Biomolecular NMR.
  • Low-Level Quantification of tert -Butyl Nitrite in a Pharmaceutical Intermediate. (n.d.).
  • AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents. (n.d.). Google Patents.
  • Methylmalonic acid quantification in low serum volumes by UPLC-MS/MS - PubMed. (2011). Journal of Chromatography B. Available at: [Link]

  • analytical methods - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. (2024). Toxins. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae | Pharmacognosy Journal. (2021). Pharmacognosy Journal. Available at: [Link]

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  • Substance Information - ECHA - European Union. (2023). European Chemicals Agency. Available at: [Link]

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Application

"HPLC and GC method development for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate analysis"

An In-Depth Guide to HPLC and GC Method Development for the Analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Abstract This application note provides a comprehensive guide for the development of robust analytic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC and GC Method Development for the Analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Abstract

This application note provides a comprehensive guide for the development of robust analytical methods for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate, an organic molecule containing a secondary amine and a tert-butyl ester, presents unique analytical challenges, including potential peak tailing in chromatography and low UV absorptivity.[1][2] This document, designed for researchers, scientists, and drug development professionals, details two distinct, validated approaches to accurately quantify this analyte. The HPLC method focuses on a direct analysis using reversed-phase chromatography with UV detection, while the GC method employs a necessary derivatization step to enhance volatility and improve peak shape.[3][4][5] We will explore the scientific rationale behind each experimental choice, provide step-by-step protocols, and outline the principles for method validation in accordance with ICH guidelines.[6][7]

Introduction: Understanding the Analyte

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a molecule characterized by three key functional domains: a bulky non-polar tert-butyl group, a non-aromatic cyclohexyl ring, and a polar secondary amine. The successful development of an analytical method hinges on understanding how these features dictate the molecule's behavior during chromatographic separation.

  • The Secondary Amine Challenge : The secondary amine is the most influential functional group. Its basic nature can lead to strong interactions with acidic silanol groups on standard silica-based chromatography columns, resulting in poor peak symmetry (tailing) and potential irreversible adsorption.[2] Furthermore, the molecule lacks a significant chromophore, making high-sensitivity detection by UV-Vis spectrophotometry challenging.[1]

  • Volatility and Thermal Stability : For GC analysis, the polarity of the amine group reduces the molecule's volatility. Direct injection onto a GC column is often unsatisfactory, leading to broad, tailing peaks.[5] Therefore, derivatization to mask the polar amine is a critical prerequisite for successful GC analysis.[8][9]

This guide provides two distinct pathways for the analysis of this compound, addressing these challenges head-on to produce reliable and reproducible results.

Part I: High-Performance Liquid Chromatography (HPLC) Method Development

Rationale and Strategic Approach

Reversed-phase HPLC is the preferred initial approach due to its versatility and the potential to analyze the compound directly without chemical modification. The strategy focuses on mitigating the adverse effects of the secondary amine and selecting an appropriate detection method.

  • Chromatographic Mode : Reversed-phase chromatography is selected to leverage the molecule's significant non-polar character (tert-butyl and cyclohexyl groups). A C18 stationary phase provides strong hydrophobic retention.

  • Peak Shape Control : To counteract the basic amine's tendency to cause peak tailing, two strategies are considered:

    • Mobile Phase Modification : Operating at a low pH (e.g., pH 2.5-3.5) ensures the secondary amine is fully protonated. This consistent positive charge minimizes secondary interactions with the silica backbone.

    • Column Chemistry : Utilizing a modern, base-deactivated, end-capped C18 column is crucial. These columns have a minimal number of accessible free silanol groups, significantly improving peak symmetry for basic analytes.

  • Detection : Given the absence of a strong UV-absorbing chromophore, detection can be challenging. For initial method development, a low UV wavelength (e.g., 205-215 nm) can be used where many organic molecules exhibit some absorbance. For higher sensitivity and specificity, alternative detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are highly recommended. For the purpose of this protocol, we will focus on a widely accessible UV-based method. An alternative high-sensitivity approach involves pre-column derivatization with a fluorophoric agent like o-Phthalaldehyde (OPA), followed by fluorescence detection.[1][10]

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Initial Setup cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Assessment (Polarity, pKa) Column Column Selection (Base-Deactivated C18) MobilePhase Mobile Phase Selection (Acidic pH, ACN/H2O) Optimize Optimize Gradient & Flow Rate (for Retention & Resolution) MobilePhase->Optimize Detector Set Detector Wavelength (e.g., 210 nm) Optimize->Detector PeakShape Evaluate Peak Shape (Tailing Factor < 1.5?) Detector->PeakShape PeakShape->Optimize Re-optimize FinalMethod Final Method PeakShape->FinalMethod

Caption: Workflow for HPLC method development.

Experimental Protocol: Reversed-Phase HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm), base-deactivated.

  • Reference Standard: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA).

2. Solution Preparation

  • Mobile Phase A (Aqueous) : Prepare a 0.1% solution of phosphoric acid in water. Adjust pH to ~3.0 if necessary.

  • Mobile Phase B (Organic) : Acetonitrile.

  • Standard Stock Solution : Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Working Standard Solution : Dilute the stock solution with the 50:50 mixture to a working concentration of approximately 0.1 mg/mL.

3. Chromatographic Conditions

Parameter Setting Rationale
Column Base-Deactivated C18, 4.6x150 mm, 3.5 µm Provides good retention for a moderately non-polar analyte while minimizing peak tailing from the secondary amine.
Mobile Phase A 0.1% H₃PO₄ in Water The acidic pH ensures the amine is protonated, leading to better peak shape and reproducible retention.
Mobile Phase B Acetonitrile A common, effective organic solvent for reversed-phase HPLC.
Gradient 30% B to 90% B over 15 min A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any highly retained impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 10 µL A typical injection volume for analytical HPLC.

| UV Detection | 210 nm | Low wavelength detection is necessary due to the lack of a strong chromophore. |

Part II: Gas Chromatography (GC) Method Development

Rationale and Strategic Approach

Direct GC analysis of secondary amines is challenging due to their polarity and potential for hydrogen bonding, which leads to poor peak shape and low response.[2][8] A derivatization step is therefore essential to convert the polar amine into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[4][5]

  • Derivatization : Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as amines.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. They react with the N-H bond of the secondary amine to replace the hydrogen with a non-polar trimethylsilyl (TMS) group. This modification increases the analyte's volatility and reduces its interaction with the GC column.[8]

  • Column Selection : A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is an excellent choice. This stationary phase provides good separation for a wide range of derivatized compounds.

  • Detection : A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is well-suited for this analysis. For enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) could be used, as it provides a significantly higher response for nitrogen-containing compounds.

GC Method Development Workflow

GC_Workflow cluster_prep Phase 1: Sample Preparation cluster_opt Phase 2: GC Optimization cluster_final Phase 3: Finalization Analyte Analyte Assessment (Polarity, Volatility) Reagent Select Derivatization Reagent (e.g., BSTFA) Analyte->Reagent Reaction Optimize Reaction (Temp & Time) Reagent->Reaction Column Select GC Column (e.g., HP-5ms) Reaction->Column TempProg Optimize Temperature Program Column->TempProg CheckPeak Evaluate Peak Shape & Resolution TempProg->CheckPeak CheckPeak->TempProg Re-optimize FinalMethod Final Method CheckPeak->FinalMethod

Caption: Workflow for GC method development including derivatization.

Experimental Protocol: GC-FID with Silylation

1. Instrumentation and Materials

  • GC system with a split/splitless inlet, FID detector, and autosampler.

  • HP-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reference Standard: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Solvent: Anhydrous pyridine or acetonitrile.

  • GC vials (2 mL) with PTFE-lined caps.

2. Derivatization Procedure

  • Accurately weigh approximately 10 mg of the reference standard into a GC vial.

  • Add 1.0 mL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS) to the vial.[8]

  • Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block or oven.[8]

  • Allow the vial to cool to room temperature before injection.

3. GC Conditions

Parameter Setting Rationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm A robust, low-polarity column suitable for a wide range of derivatized analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °C Ensures rapid vaporization of the derivatized analyte without thermal degradation.
Split Ratio 50:1 Prevents column overloading while transferring a representative amount of sample.
Oven Program Start at 100 °C, hold 1 min. Ramp at 15 °C/min to 280 °C, hold 5 min. The temperature program separates the derivatized analyte from solvent and byproducts and ensures it elutes in a reasonable timeframe.
Detector FID A universal and robust detector for organic compounds.
Detector Temp. 300 °C Kept high to prevent condensation and ensure complete combustion of the analyte.

| Injection Vol. | 1 µL | Standard injection volume for capillary GC. |

Part III: Principles of Method Validation

Once developed, any analytical method must be validated to demonstrate its suitability for the intended purpose.[6] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][11][12]

The core validation characteristics for assay and impurity methods are summarized below.[13][14]

Validation ParameterPurpose
Specificity To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products.[7]
Linearity To verify that the method's response is directly proportional to the analyte concentration over a defined range.
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14]
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by analyzing samples with a known concentration (e.g., spiked placebo).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.

Conclusion

This application note has detailed two comprehensive analytical methods for the quantitative analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

  • The HPLC-UV method offers a direct analysis approach that is straightforward and avoids complex sample preparation. Its primary limitations are the need for careful control of mobile phase pH to ensure good peak shape and potentially lower sensitivity with UV detection.

  • The GC-FID method provides high chromatographic efficiency and sensitivity but requires a critical derivatization step to overcome the challenges associated with analyzing a polar secondary amine.

The choice between these methods will depend on the specific application, required sensitivity, available equipment, and the sample matrix. Both protocols, when fully validated according to ICH guidelines, provide a robust and reliable framework for the analysis of this compound in a research or quality control environment.[6]

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Scribd. Derivatization of Amines. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. 1996. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]

  • Agilent Technologies. Analysis of primary, secondary and tertiary amines. 2011. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Le, V. T., et al. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. 2022. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • Cellerix. Analytical Method Development and Validation in Pharmaceuticals. 2025. Available from: [Link]

  • Geng, F., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. 2018. Available from: [Link]

  • Jiang, X., et al. Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. 2023. Available from: [Link]

  • MacDonald, L. S., & Smith, D. L. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. 2020. Available from: [Link]

  • Supelco. Amines Analysis by Packed Column GC. LabRulez GCMS. Available from: [Link]

  • Agilent Technologies. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. 2024. Available from: [Link]

  • Zhao, Y., et al. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. AKJournals. 2020. Available from: [Link]

  • ECA Academy. Analytical Procedure Life Cycle - New USP Chapter <1220> published. 2021. Available from: [Link]

  • National Center for Biotechnology Information. 2-(1-((((Tert-butoxy)carbonyl)amino)methyl)cyclohexyl)acetic acid. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. PubChem. Available from: [Link]

  • U.S. Pharmacopeia. Proposed New USP General Chapter: The Analytical Procedure Lifecycle <1220>. 2016. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Tert-butyl 2-(methylamino)acetate. PubChem. Available from: [Link]

Sources

Method

Application Note: Enhanced Detection and Quantification of Sterically Hindered Secondary Amines

Target Analyte: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Techniques: LC-MS/MS (ESI+), GC-MS (EI) Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Analytical Challenge & Chemical R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Techniques: LC-MS/MS (ESI+), GC-MS (EI) Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Analytical Challenge & Chemical Rationale

The accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is often hindered by their native chemical structures. Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate presents a unique triad of analytical challenges:

  • Lack of a Chromophore/Fluorophore: The aliphatic nature of the cyclohexane ring and the acetate moiety results in negligible UV absorbance, rendering standard HPLC-UV methods ineffective.

  • Steric Hindrance: The secondary amine (methylamino group) is situated on an alpha-tertiary carbon (C1 of the cyclohexane ring) directly adjacent to a bulky tert-butyl acetate group. This steric crowding reduces the reactivity of the amine and suppresses its ionization efficiency in Electrospray Ionization (ESI).

  • Acid-Labile Moiety: The tert-butyl ester is highly susceptible to hydrolysis under strongly acidic aqueous conditions, restricting the use of aggressive acidic mobile phases or extraction protocols.

To overcome these limitations, pre-column chemical derivatization is required. However, the derivatization strategy must bypass the steric hindrance while preserving the acid-labile tert-butyl ester. This guide details two validated, self-validating derivatization workflows: Dansylation for LC-MS/MS and Pentafluoropropionic Anhydride (PFPA) acylation for GC-MS .

Causality of Reagent Selection
  • For LC-MS/MS: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) is selected because it reacts with secondary amines under mildly basic conditions (pH 9.8), which perfectly preserves the tert-butyl ester[1]. The addition of the Dansyl group introduces a highly hydrophobic naphthalene ring (drastically improving C18 retention) and a tertiary dimethylamino group that acts as a powerful proton acceptor, boosting ESI+ signal intensity by 1 to 3 orders of magnitude[2].

  • For GC-MS: PFPA replaces the polar N-H proton with a bulky, electron-withdrawing pentafluoropropionyl group. This eliminates hydrogen bonding, significantly lowering the boiling point and increasing volatility for gas chromatography[3]. The reaction is performed in anhydrous ethyl acetate, preventing ester hydrolysis[4].

DerivWorkflow Analyte Tert-butyl 2-(1-(methylamino) cyclohexyl)acetate (Sterically Hindered 2° Amine) DNS_Reagent Dansyl Chloride (DNS-Cl) Buffer pH 9.8, 60°C Analyte->DNS_Reagent LC-MS Pathway PFPA_Reagent PFPA / Ethyl Acetate 65°C, 30 min Analyte->PFPA_Reagent GC-MS Pathway DNS_Product Dansyl-Sulfonamide Derivative (Highly Hydrophobic & Ionizable) DNS_Reagent->DNS_Product PFPA_Product PFP-Amide Derivative (Highly Volatile & Thermally Stable) PFPA_Reagent->PFPA_Product LCMS LC-MS/MS Analysis (ESI+ Mode, High Sensitivity) DNS_Product->LCMS GCMS GC-MS Analysis (EI Mode, Distinct Fragmentation) PFPA_Product->GCMS

Caption: Workflow for the dual-pathway derivatization of sterically hindered secondary amines.

Protocol A: Dansylation for LC-MS/MS Analysis

This protocol utilizes a stable-isotope dilution approach, which acts as a self-validating system. By incorporating Dansyl Chloride-d6 (or a 13C-labeled equivalent) to generate an internal standard in situ, the method automatically corrects for matrix effects, injection volume variances, and derivatization efficiency fluctuations[1].

Reagent Preparation
  • Derivatization Buffer (pH 9.8): Dissolve 100 mM Sodium Carbonate and 100 mM Sodium Bicarbonate in LC-MS grade water. Adjust to exactly pH 9.8. Causality: The amine must be deprotonated to act as a nucleophile. A pH of 9.8 ensures the secondary amine is a free base while minimizing the hydrolysis rate of the Dansyl-Cl reagent[5].

  • Dansyl-Cl Working Solution: Prepare a 10 mg/mL solution of Dansyl-Cl in anhydrous acetonitrile. Prepare fresh daily and protect from light[6].

Step-by-Step Methodology
  • Sample Extraction: Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube. Add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes.

  • Reaction Initiation: Transfer 50 µL of the supernatant to an amber HPLC vial. Add 25 µL of the Derivatization Buffer (pH 9.8) and vortex.

  • Derivatization: Add 50 µL of the Dansyl-Cl Working Solution. Seal the vial and incubate at 60°C for 45 minutes. Causality: Because the target secondary amine is sterically hindered by the adjacent cyclohexane ring and tert-butyl group, room temperature incubation is insufficient for quantitative yield. Elevated thermal energy is required to drive the nucleophilic attack[7].

  • System Validation & Quenching: Add 10 µL of 10% formic acid or a primary amine (e.g., methylamine) to quench unreacted Dansyl-Cl. Causality: Quenching prevents the reagent from precipitating on the LC column or reacting with the stationary phase, ensuring column longevity and reproducible retention times[6].

  • Analysis: Inject 2 µL into the LC-MS/MS system.

SignalEnhancement A Underivatized Amine Poor Retention Weak ESI+ Ionization B Dansylation Reaction (Nucleophilic Substitution) A->B C Dansyl Derivative Added Dimethylamino Group B->C D Reversed-Phase LC Strong C18 Retention C->D E ESI+ Source 100x-1000x Signal Boost D->E

Caption: Mechanistic logic of LC-MS/MS signal enhancement via Dansyl chloride derivatization.

Protocol B: PFPA Acylation for GC-MS Analysis

For laboratories relying on Gas Chromatography, the analyte must be rendered volatile. The secondary amine is acylated using PFPA.

Step-by-Step Methodology
  • Free Base Extraction: Adjust the sample pH to 10.5 using 0.1 M NaOH. Extract the analyte into 500 µL of toluene. Causality: Toluene is a water-immiscible, GC-compatible solvent that efficiently extracts the neutral free-base form of the amine while leaving polar matrix components behind[3].

  • Anhydrous Derivatization: Transfer 200 µL of the toluene extract to a silanized glass vial. Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 50 µL of anhydrous ethyl acetate.

  • Incubation: Seal tightly with a PTFE-lined cap and incubate at 65°C for 30 minutes[4].

  • Evaporation (Critical Step): Cool to room temperature. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Unreacted PFPA and its byproduct, pentafluoropropionic acid, are highly corrosive. Injecting them directly will rapidly degrade the GC column stationary phase and the MS ion source[8].

  • Reconstitution: Reconstitute the dried residue in 100 µL of pure toluene. Inject 1 µL into the GC-MS (splitless mode).

Quantitative Data Summaries

The following table synthesizes the expected analytical performance enhancements achieved through the described derivatization protocols.

Table 1: Chromatographic and MS Performance Metrics Comparison

Analytical MetricUnderivatized AnalyteDansyl Derivative (Protocol A)PFP Derivative (Protocol B)
Analytical Platform LC-MS/MS (ESI+)LC-MS/MS (ESI+)GC-MS (EI)
Chromatographic Retention Poor (Elutes near void volume)Excellent (Strong C18 retention)Excellent (High volatility)
Precursor / Target Ion m/z 228.2 [M+H]⁺m/z 461.3 [M+H]⁺m/z 372.2[M]⁺
Primary MS/MS Fragment Non-specific aliphatic fragmentsm/z 170.1 (Dansyl cation)m/z 147.0 (Loss of PFP)
Limit of Detection (LOD) ~50.0 ng/mL0.1 ng/mL 0.5 ng/mL
Linear Dynamic Range 100 - 5000 ng/mL0.5 - 5000 ng/mL1.0 - 2500 ng/mL
Matrix Effect (Suppression) High (>60% suppression)Low (<10% suppression)N/A (GC separation)

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. URL:[Link]

  • Targeted quantification of amino acids by dansylation. NIH PubMed Central. URL:[Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. NIH PubMed Central. URL:[Link]

  • Bulletin 909A Guide to Derivatization Reagents for GC. GCMS.cz. URL:[Link]

  • Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry (ACS Publications). URL:[Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"stability of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate under acidic and basic conditions"

Welcome to the technical support resource for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the chemical stability of this compound under common experimental conditions.

Introduction

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a molecule featuring two key functional groups that dictate its reactivity: a tert-butyl ester and a secondary amine. Understanding the stability of the tert-butyl ester linkage is critical, as this group is frequently employed as a protecting group for carboxylic acids in multi-step organic synthesis.[1][2] Its defining characteristic is its high stability under neutral and basic conditions, contrasted with its deliberate and facile cleavage under acidic conditions.[1][3] This guide addresses the most common questions and experimental issues related to the handling of this compound.

Section 1: Stability & Troubleshooting in Acidic Conditions

This section focuses on the behavior of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate in the presence of acids. This is the most common condition under which the molecule is intentionally degraded (deprotected).

Frequently Asked Questions (FAQs)

Q1: What is the expected fate of the compound when exposed to acid?

Under acidic conditions, the tert-butyl ester group is expected to undergo hydrolysis, or cleavage, to yield the corresponding carboxylic acid and a tert-butyl carbocation, which typically eliminates a proton to form isobutylene gas.[3] This reaction is often referred to as deprotection. The N-methylamino group will simultaneously be protonated to form a water-soluble ammonium salt.

The cleavage mechanism for tert-butyl esters is distinct from that of simple alkyl esters (like methyl or ethyl esters). Due to the high stability of the resulting tertiary carbocation, the reaction proceeds through an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism.[4][5]


// Nodes start [label="Tert-butyl Ester", fillcolor="#FFFFFF"]; protonated_ester [label="Protonated Ester\n(Carbonyl Oxygen)", fillcolor="#FBBC05"]; carbocation [label="Stable Tert-butyl\nCarbocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isobutylene [label="Isobutylene", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proton [label="H+", shape=plaintext, fontcolor="#202124"]; proton2 [label="H+", shape=plaintext, fontcolor="#202124"]; minus_proton [label="-H+", shape=plaintext, fontcolor="#202124"];

// Edges proton -> start [label=" 1. Protonation", fontsize=10]; start -> protonated_ester [style=invis]; protonated_ester -> carbocation [label=" 2. C-O Cleavage (Rate-Determining)", fontsize=10]; protonated_ester -> acid [style=invis]; carbocation -> isobutylene [label=" 3. Elimination", fontsize=10]; {rank=same; carbocation; acid;} {rank=same; proton; start;} {rank=same; isobutylene; minus_proton;}

// Invisible edges for alignment subgraph { rank=same; start; protonated_ester; carbocation; isobutylene; } }

Acid-catalyzed cleavage (AAL1 mechanism) of the tert-butyl ester.

Q2: My deprotection reaction is incomplete or running very slowly. What are the common causes and solutions?

Incomplete cleavage is a frequent issue that can often be resolved by optimizing reaction conditions.[6] The primary factors are acid strength, concentration, temperature, and solvent.[6][7]

Potential Cause Explanation Recommended Solution Citations
Insufficient Acid Strength or Concentration The deprotection is acid-catalyzed. If the acid is too weak or dilute, the reaction rate will be impractically slow.Use a strong acid like Trifluoroacetic Acid (TFA). A 1:1 mixture of TFA in a solvent like Dichloromethane (DCM) is a standard starting point. For resistant substrates, neat TFA can be used.[6][7]
Inadequate Reaction Time or Temperature Cleavage requires sufficient time. These reactions are typically run at room temperature (20-25°C), and lower temperatures will significantly slow the rate.Monitor the reaction progress using TLC or LC-MS. Allow the reaction to proceed until the starting material is consumed, which can take from 1 to 5 hours. Gentle warming (e.g., to 40°C) can be used cautiously.[6][8]
Excess Water in the Reaction While a small amount of water can act as a scavenger for the tert-butyl cation, excessive water can dilute the acid and reduce its effectiveness.Use anhydrous solvents for preparing the cleavage cocktail to minimize excess water.[6]

Q3: I am observing unexpected side products during the acidic workup. What are they and how can they be prevented?

The primary source of side products is the highly reactive tert-butyl carbocation generated during cleavage.[7] This cation is a potent alkylating agent and can react with any available nucleophiles in your reaction mixture, including the solvent or other functional groups on your molecule.

To prevent this, it is crucial to add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react elsewhere.[8]

Common Scavengers Application Notes
Triisopropylsilane (TIS) A very effective and common scavenger that readily captures the tert-butyl cation. Typically used at 2.5-5% (v/v).
Water Can also act as a scavenger, but TIS is generally more effective.
Thioanisole or Dithiothreitol (DTT) Particularly useful when working with molecules containing sulfur, such as methionine or cysteine residues in peptides, which are susceptible to alkylation.
Experimental Protocol

Protocol 1: Standard TFA-Mediated Deprotection of Tert-butyl Ester

This protocol outlines a standard procedure for the complete and clean removal of the tert-butyl ester group.

  • Preparation : Dissolve the tert-butyl ester-protected compound in Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition : If the substrate is sensitive to alkylation, add Triisopropylsilane (TIS) to the solution (typically 2.5-5% of the total volume).[7]

  • Acid Addition : Cool the mixture in an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) for a final 1:1 TFA/DCM solution.[7]

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature (20-25°C).

  • Monitoring : Monitor the reaction's progress every 30-60 minutes by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).[8][9]

  • Workup : Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). To remove residual TFA, co-evaporate the residue with a solvent like toluene or diethyl ether.[7]

  • Purification : The resulting crude carboxylic acid can be purified by standard methods such as crystallization or chromatography.


}

Workflow for a standard TFA-mediated tert-butyl ester deprotection.

Section 2: Stability & Troubleshooting in Basic Conditions

This section addresses the compound's stability in the presence of bases, a condition where the tert-butyl ester is expected to be robust.

Frequently Asked Questions (FAQs)

Q4: Is Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate stable to basic conditions?

Yes, as a general rule, tert-butyl esters are remarkably stable under a wide range of basic conditions that readily hydrolyze other esters (e.g., methyl, ethyl).[1][10] This stability is a key reason for their use as protecting groups.[2] The cause of this stability is steric hindrance: the bulky tert-butyl group physically blocks the approach of nucleophiles, like the hydroxide ion, to the carbonyl carbon.[1][2]

Q5: Can the tert-butyl ester be cleaved with a base?

While resistant, cleavage under basic conditions (saponification) is not impossible but requires harsh or specialized conditions that are not typically employed for routine ester hydrolysis. Methods that have been reported to cleave tert-butyl esters include using powdered potassium hydroxide (KOH) in an anhydrous solvent like THF or using non-aqueous systems where the hydroxide ion is poorly solvated and thus more nucleophilic.[10][11] For nearly all standard laboratory applications, the group can be considered stable to aqueous bases.


// Nodes ester [label="Tert-butyl Ester", fillcolor="#FFFFFF"]; hydroxide [label="OH-", shape=plaintext, fontcolor="#202124"]; tetrahedral [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; products [label="Carboxylate + t-Butoxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_reaction [label="No Reaction\n(Steric Hindrance)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges hydroxide -> ester [label=" 1. Nucleophilic Attack", fontsize=10]; ester -> no_reaction [label=" Blocked by Bulky\nt-Butyl Group", fontsize=10, style=dashed, color="#EA4335"];

// Invisible edges for alignment subgraph { rank=same; hydroxide; ester; } }

Steric hindrance preventing basic hydrolysis (saponification).

Q6: How does the N-methylamino group behave under basic conditions?

The N-methylamino group is completely stable under basic conditions. It will exist in its neutral, free-base form. Its basicity in an aqueous medium is influenced by a combination of the electron-donating effect of the methyl group and solvation effects.[12][13]

Section 3: Analytical Monitoring Guide

Proper analytical monitoring is essential to confirm the stability of your compound or to determine the endpoint of a deprotection reaction.

Q7: What are the best methods for monitoring the stability of the compound?

The most effective techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][14] Thin-Layer Chromatography (TLC) is also a quick and useful qualitative tool.

Technique Observation for Ester Cleavage Citations
¹H NMR The most definitive signal is the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found around 1.4-1.5 ppm. Disappearance of this signal confirms cleavage.[14]
LC-MS Look for the disappearance of the starting material's peak and the appearance of a new peak for the product at a different retention time. The mass spectrum will confirm the loss of 56 Da (C₄H₈) from the parent mass.[14]
TLC The carboxylic acid product is significantly more polar than the starting ester. Expect a large decrease in the Rf value (the product spot will be much lower on the plate) after cleavage.[8]
Experimental Protocol

Protocol 2: Monitoring a Deprotection Reaction by LC-MS

Accurate real-time monitoring requires careful sample preparation to ensure the reaction is stopped (quenched) before analysis.[9]

  • Time Point Sampling : At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr), use a micropipette to withdraw a small, precise aliquot (e.g., 10 µL) from the vigorously stirring reaction mixture.

  • Quenching : Immediately inject the aliquot into a vial containing a larger volume (e.g., 1 mL) of a quenching solvent like methanol. This rapid dilution and change in solvent environment effectively halts the reaction.[9]

  • Dilution : Further dilute the quenched sample with the HPLC mobile phase to a concentration suitable for analysis (a 100- to 1000-fold dilution is common).

  • Filtration : If the sample appears cloudy or contains precipitate, filter it through a 0.22 µm syringe filter to protect the HPLC system.[9]

  • Analysis : Inject the prepared sample onto the LC-MS and analyze the relative peak areas of the starting material and product to determine the reaction's progress.

References

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • Fig. 5. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Fiveable. (2025, August 15). Tert-butyl esters Definition.
  • BenchChem. (2025). A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups.
  • BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.
  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • BenchChem. (2025). Experimental setup for monitoring t-butyl ester cleavage by HPLC.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(9), 6932-6938.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.
  • Allen. (n.d.). Explain why the order of basicity for methyl amine, N, N - dimethyl amine and N, N, N - trimethyl amine changes in gasous and a aqueous medium.
  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Organic Letters, 6(19), 4407-4410.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification.
  • BenchChem. (2025). Technical Support Center: Monitoring t-Butyl Ester Deprotection Reactions.
  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • Master Organic Chemistry. (2022, October 27).
  • Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3723-3726.
  • Quora. (2019, April 2). What is the order of the basicity of methylamines, ethylamines, and propylamines?
  • Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.
  • Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Google Sites. (n.d.). Amines.
  • Oh, M., & Stringfellow, W. T. (2003). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Water by Solid-Phase Microextraction/Head Space Analysis in. OSTI.GOV.
  • Union College Schaffer Library. (n.d.).

Sources

Optimization

"preventing racemization during the synthesis of chiral Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate"

Welcome to the Technical Support Center for Asymmetric Synthesis. Topic: Preventing Racemization During the Synthesis of Chiral Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis.

Topic: Preventing Racemization During the Synthesis of Chiral Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Retro-Mannich" Trap

You are synthesizing a


-amino ester  with a quaternary stereocenter at the C1 position of a cyclohexane ring. While the unsubstituted cyclohexane core is technically achiral, we assume your scaffold is substituted (e.g., 4-substituted cyclohexane) or you are employing a chiral auxiliary (like the Ellman sulfinyl group) where the integrity of the newly formed C-N bond is critical.[1]

The Core Problem: The primary cause of racemization in quaternary


-amino esters is not simple proton exchange (as there is no proton at the quaternary center), but rather the Retro-Mannich reaction . Under thermal stress or strong basic conditions, the C1–C(

) bond can cleave, reverting the molecule to an imine and an enolate.[1] Upon recombination, stereochemical information is scrambled.[1]

This guide provides a self-validating workflow to lock in chirality and prevent this reversion.

Part 1: The Validated Synthetic Workflow (Ellman Protocol)

To guarantee enantiomeric excess (ee) >98%, we recommend the Reformatsky-type addition to a chiral N-sulfinyl ketimine, followed by controlled methylation.[1] This pathway avoids the harsh basic conditions of lithium enolates that trigger racemization.

Step-by-Step Protocol

Phase 1: Chiral Imine Formation (The Anchor)

  • Reagents: Substituted Cyclohexanone + (

    
    )-tert-butanesulfinamide + Ti(OEt)
    
    
    
    .
  • Critical Control: Use Ti(OEt)

    
     (2.0 equiv) in dry THF.[1]
    
  • Why: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium without requiring high heat (

    
    C).[1]
    

Phase 2: The Aza-Reformatsky Reaction (Setting the Center)

  • Reagents: Tert-butyl bromoacetate + Zn dust (activated) + CuCl (cat).

  • Conditions: THF,

    
    C to Room Temp.
    
  • Technical Insight: Zinc enolates are "soft" nucleophiles. Unlike Li-enolates (generated by LDA/LiHMDS), Zn-enolates are less basic and form a tight chelated transition state (Zimmerman-Traxler model) with the sulfinyl oxygen, delivering high diastereoselectivity (dr > 95:[1]5) and minimizing the retro-Mannich risk.

Phase 3: Deprotection & Methylation (The Danger Zone)

  • Standard Deprotection: 4M HCl in Dioxane/MeOH.

  • Racemization Risk: High heat during acid hydrolysis can trigger elimination. Keep

    
    C.[2]
    
  • Methylation Strategy: Do NOT use MeI/Base.

    • Recommended: Reductive amination using Paraformaldehyde (excess) and NaBH(OAc)

      
       / AcOH.[1]
      
    • Why: This proceeds via an iminium ion intermediate that does not disturb the quaternary center.

Part 2: Troubleshooting Guide & FAQs

Category A: Loss of Chirality (Racemization)

Q1: My crude NMR shows high diastereoselectivity (dr), but the ee drops significantly after column chromatography. Why?

  • Diagnosis: Silica gel is slightly acidic and can catalyze the Retro-Mannich equilibrium if the compound sits on the column too long, especially if the eluent contains methanol (protic).

  • Solution:

    • Pre-treat your silica column with 1% Et

      
      N in hexanes to neutralize acidity.
      
    • Perform a "Flash" chromatography (complete within 15 mins).

    • Better: Crystallize the sulfinamide intermediate instead of chromatography. Sulfinamides often crystallize well from EtOAc/Hexanes, upgrading the dr to >99:1.[1]

Q2: I used LiHMDS to generate the enolate of tert-butyl acetate, but the yield is low and the product is racemic. What happened?

  • Diagnosis: Lithium enolates are strong bases. At temperatures above

    
    C, they can deprotonate the 
    
    
    
    -position of the product or the starting imine, causing equilibration. Furthermore, the "hard" Lithium cation does not chelate as tightly as Zinc, leading to a loose transition state.
  • Corrective Action: Switch to the Reformatsky protocol (Zn) . If you must use Li-enolates, ensure the internal temperature never exceeds

    
    C and quench with a pre-cooled acidic buffer (AcOH/THF) at 
    
    
    
    C before warming up.
Category B: Methylation Issues

Q3: Can I methylate the N-sulfinyl intermediate directly to save a step?

  • Technical Answer: Generally, No .[1] The N-sulfinyl group is electron-withdrawing, making the nitrogen a poor nucleophile for S

    
    2 reactions. Forcing conditions (NaH/MeI) will almost certainly cause elimination (Retro-Mannich) or destruction of the sulfinyl chiral auxiliary.
    
  • Protocol: Deprotect to the primary amine first, then use reductive amination.[1]

Q4: During reductive amination, I see a dimethylated impurity. How do I prevent this?

  • Adjustment:

    • Use 1.05 equiv of Paraformaldehyde (or aqueous formaldehyde).

    • Add the reducing agent (NaBH(OAc)

      
      ) simultaneously or in portions to keep the concentration of the iminium species low.
      
    • Alternatively, use Boc-protection : React primary amine with Boc

      
      O, then methylate with MeI/NaH (riskier) or reduce the Boc group with LiAlH
      
      
      
      (converts -NHBoc to -NHMe). Note: LiAlH
      
      
      reduction is safe for the quaternary center but requires care with the ester group (it will reduce the ester to alcohol).Stick to Reductive Amination.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Retro-Mannich Cycle" which is the root cause of racemization in this synthesis.

RetroMannichCycle cluster_conditions Risk Factors Start Chiral Beta-Amino Ester (Target Molecule) Transition Transition State (Bond Weakening) Start->Transition Heat / Strong Base Intermediate Imine + Enolate Pair (Achiral/Planar) Transition->Intermediate C-C Bond Cleavage Intermediate->Start Kinetic Control (Low Temp/Zn) Racemic Racemic Product (Re-addition from opposite face) Intermediate->Racemic Non-Stereoselective Recombination Factor1 Temp > 20°C Factor2 Prolonged Time Factor3 Strong Base (Li+)

Figure 1: The Retro-Mannich Cycle. High temperatures or strong bases drive the cleavage of the C1-C(


) bond, destroying the stereocenter.

Part 4: Quantitative Risk Assessment Table

Reaction ParameterLow Risk (Recommended)High Risk (Avoid)Mechanistic Impact
Metal Counterion Zinc (Zn

)
Lithium (Li

), Sodium (Na

)
Zn forms tight chelates; Li/Na allow loose ion pairs prone to dissociation.
Temperature

C to

C

C
Heat provides activation energy for C-C bond cleavage (Retro-Mannich).
Solvent THF, TolueneDMF, DMSOPolar aprotic solvents stabilize the separated enolate/imine ions, favoring racemization.[1]
Quench Method Inverse addition into cold AcidWater addition to reactionSlow quenching allows local heating and base pockets, triggering epimerization.

References

  • Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of

    
    -Branched Amines via tert-Butanesulfinamide." Accounts of Chemical Research. 
    
  • Cogan, D. A., & Ellman, J. A. (1999).[3] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate."[3] Journal of the American Chemical Society.

  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition. [1]

  • Vertex Pharmaceuticals. (2010).

    
    -amino ester stability). Google Patents. 
    

Disclaimer: This guide assumes the user is working with a substituted cyclohexane scaffold or a desymmetrized analog. Unsubstituted 1-(methylamino)cyclohexyl derivatives are achiral. Always verify the stereochemistry of your starting materials.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for High-Purity Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals tasked with isolating Tert-butyl 2-(1-(methylamino)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals tasked with isolating Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate .

This intermediate presents a unique dual-challenge: it contains a highly basic secondary amine that aggressively binds to standard chromatographic stationary phases, alongside a highly acid-labile tert-butyl ester. Successful purification requires exploiting the causality of these chemical properties rather than blindly following standard protocols.

Molecular Profiling & Strategic Implications

Before executing any purification workflow, we must analyze the quantitative and qualitative properties of the molecule. Every step in our protocol is dictated by the structural realities outlined below.

Table 1: Quantitative Molecular Profile & Purification Strategy

Functional GroupChemical PropertyStrategic Implication for Purification
Secondary Amine Basic (Estimated pKa ~ 9.5)Prone to ionization; requires basic modifiers (e.g., Triethylamine) to mask acidic silanols and prevent silica tailing.
Tert-Butyl Ester Acid-LabileHighly susceptible to hydrolysis; limits extraction to mild acids (pH > 3) to prevent cleavage.
Cyclohexane Core Highly LipophilicHigh solubility in non-polar solvents (Hexane, DCM); dictates the use of normal-phase chromatography.

Troubleshooting FAQs

Q1: My yield drops significantly after acid-base extraction, and NMR shows a loss of the tert-butyl group. What went wrong?

A: The tert-butyl ester is highly sensitive to strong acidic conditions[1]. Using standard 1M or 2M HCl for the extraction of the secondary amine inadvertently catalyzes the cleavage of the ester. This results in the formation of a highly water-soluble zwitterionic amino acid, which remains trapped in the aqueous phase and is lost during separation.

  • The Fix: Switch to a mild organic acid, such as 10% aqueous citric acid or 5% acetic acid. This provides a sufficiently low pH to protonate the secondary amine without reaching the harsh acidity required to hydrolyze the ester[1].

Q2: During silica gel flash chromatography, the product smears across multiple fractions (severe tailing). How can I improve resolution?

A: Secondary amines interact strongly with the acidic silanol groups (Si-OH) present on the surface of standard, unmodified silica gel. This ion-exchange interaction causes severe peak tailing, poor resolution, and irreversible adsorption[2].

  • The Fix: Add 1% to 5% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, competitively binding to the acidic silanol sites and allowing your secondary amine to elute as a sharp, well-defined band[2]. Analytically pure amine products are readily isolated after this modification[3].

Q3: I need to store this intermediate for several months, but the free base degrades. How should I isolate it for long-term stability?

A: Free secondary amines are prone to oxidation and environmental degradation. Converting the free base into a crystalline hydrochloride salt is the industry standard for long-term storage. However, because of the acid-labile ester, you must use anhydrous hydrogen chloride (e.g., 2M HCl in diethyl ether) under strictly controlled, moisture-free conditions at 0 °C to prevent ester cleavage.

Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system. Do not proceed to the next step without passing the validation checkpoint.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Remove neutral and acidic impurities without cleaving the tert-butyl ester.

  • Dissolution: Dissolve the crude reaction matrix in Ethyl Acetate (EtOAc).

  • Mild Extraction: Wash the organic layer with 3 volumes of 10% aqueous Citric Acid (pH ~3.5). The secondary amine will partition into the aqueous layer as a citrate salt.

    • Validation Checkpoint: Spot the remaining organic phase on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms complete extraction of the amine.

  • Basification: Cool the aqueous layer to 0 °C. Slowly add saturated aqueous

    
     until the pH reaches 10.
    
    • Validation Checkpoint: A drop of the aqueous phase tested with pH paper must read exactly pH 10. At this pH, the amine is fully deprotonated (free-based).

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) 3 times. Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure.
    
Protocol B: Amine-Optimized Flash Chromatography

Objective: Isolate the secondary amine from structurally similar byproducts without tailing.

  • Eluent Preparation: Prepare a mobile phase of Hexane/EtOAc (8:2 v/v) and add 1% (v/v) Triethylamine (TEA)[2].

  • Column Pre-treatment: Flush the silica gel column with 2 column volumes of the TEA-modified eluent to deactivate the acidic silanols[2].

  • Elution: Load the crude free base and elute using the modified mobile phase. Collect fractions.

    • Validation Checkpoint: Spotting fractions on a TLC plate (stained with Ninhydrin) should reveal tight, circular spots without trailing edges, confirming the successful suppression of silanol interactions.

Protocol C: Anhydrous Hydrochloride Salt Formation

Objective: Convert the purified free base into a stable, crystalline solid.

  • Dissolution: Dissolve the pure free base in anhydrous Diethyl Ether (

    
    ) under an inert nitrogen atmosphere.
    
  • Salt Formation: Cool the solution to 0 °C. Dropwise, add 1.05 equivalents of 2M HCl in anhydrous

    
    .
    
  • Isolation: Stir for 30 minutes, then filter the resulting precipitate under vacuum and wash with cold anhydrous

    
    .
    
    • Validation Checkpoint: The immediate formation of a crystalline white precipitate indicates successful salt formation. The supernatant should test negative for the amine via TLC.

Workflows & Decision Trees

Workflow Crude Crude Mixture (Reaction Matrix) Extr Acid-Base Extraction (10% Citric Acid) Crude->Extr Org1 Organic Phase (Neutral Impurities) Extr->Org1 Discard Aq1 Aqueous Phase (Amine Salt) Extr->Aq1 Keep Base Basification (pH 10 with Na2CO3) Aq1->Base Org2 Organic Phase (Free Amine) Base->Org2 Chroma Silica Chromatography (EtOAc/Hex + 1% TEA) Org2->Chroma Salt Salt Crystallization (Anhydrous HCl) Chroma->Salt Pure Pure Product (>99% Purity) Salt->Pure

Fig 1. Step-by-step purification workflow for isolating high-purity secondary amine intermediates.

Troubleshooting Issue Issue: Severe Peak Tailing or Irreversible Adsorption Check1 Is the mobile phase modified with base? Issue->Check1 No1 No Check1->No1 Yes1 Yes Check1->Yes1 Fix1 Add 1-5% Triethylamine (TEA) to eluent No1->Fix1 Check2 Is the stationary phase too acidic? Yes1->Check2 Success Sharp Peaks & High Recovery Fix1->Success Fix2 Pre-treat silica with TEA or switch to Alumina Check2->Fix2 Fix2->Success

Fig 2. Decision tree for resolving silica gel chromatography tailing issues with secondary amines.

References

  • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

"addressing poor solubility of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate derivatives"

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Handling of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Derivatives Executive Summary You are encounter...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Handling of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Derivatives

Executive Summary

You are encountering solubility issues with tert-butyl 2-(1-(methylamino)cyclohexyl)acetate derivatives because these molecules possess a "conflicting" physicochemical profile. The cyclohexyl ring and tert-butyl ester provide significant lipophilicity (high LogP), resisting aqueous dissolution, while the secondary amine offers a handle for ionization that is often underutilized or mishandled.

Critical Warning: The tert-butyl ester moiety is acid-labile .[1] Standard solubilization protocols involving strong acids (e.g., 1M HCl, heating) risk hydrolyzing the ester to the carboxylic acid, fundamentally altering your compound's identity before it even enters the assay.

This guide provides a validated workflow to solubilize these derivatives without degrading them.

Part 1: The Chemical Stability Paradox (The "Acid Trap")

Q: I tried dissolving the compound in 0.1 M HCl to make a stock solution, but the LC-MS shows a new peak. What happened?

A: You likely hydrolyzed the tert-butyl ester.[1] While protonating the amine (forming a salt) is the correct strategy for solubility, tert-butyl esters are classic acid-labile protecting groups.[1] They cleave under acidic conditions to yield the free carboxylic acid and isobutylene gas.

  • The Mechanism: The bulky tert-butyl group stabilizes the carbocation intermediate, making this ester uniquely sensitive to acid-catalyzed hydrolysis compared to methyl or ethyl esters.[1]

  • The Fix: Avoid strong mineral acids (HCl, H₂SO₄) for stock solutions unless strictly temperature-controlled (0°C). Instead, use organic acids with higher pKa values that can protonate the amine (pKa ~10) without cleaving the ester.

Recommended Acid Counter-ions:

  • Safe: L-Tartaric acid, Citric acid, Fumaric acid (1:1 stoichiometry).

  • Risky: HCl, TFA, HBr (Use only in anhydrous conditions, e.g., HCl in Dioxane/Ether).

Part 2: Troubleshooting & Solubilization Workflows

Scenario A: In-Vitro Cellular Assays (Aqueous Buffers)

Q: The compound precipitates when I dilute my DMSO stock into the culture medium. How do I prevent this "crash out"?

A: This is a classic "metastable zone" failure. The compound is soluble in DMSO but highly insoluble in water. When the DMSO dissipates, the hydrophobic tert-butyl/cyclohexyl core aggregates immediately.[1]

Protocol: The "Pre-Complexation" Method Do not add DMSO stock directly to the media. Instead, use a cyclodextrin intermediate.

  • Prepare Stock: Dissolve compound in pure DMSO (e.g., 10 mM).

  • Prepare Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Intermediate Step: Dilute DMSO stock 1:10 into the HP-β-CD vehicle first. Vortex vigorously for 30 seconds.

    • Why? The cyclodextrin encapsulates the lipophilic cyclohexyl/t-butyl tail, shielding it from water while keeping the amine exposed.[1]

  • Final Dilution: Add this complex to your cell media.

Scenario B: In-Vivo Formulation (Animal Studies)

Q: We need a high-concentration formulation (10 mg/kg) for IP/IV injection. Saline doesn't work.

A: Saline is insufficient for this lipophilicity. You must lower the dielectric constant of the solvent or use a surfactant.[1]

Recommended Formulation Vehicles (Ranked by Stability):

RankVehicle CompositionMechanismStability Risk
1 10% DMSO + 40% PEG-400 + 50% Water CosolvencyLow
2 5% Ethanol + 5% Tween 80 + 90% Saline Micellar SolubilizationLow
3 20% HP-β-CD in 50mM Citrate Buffer (pH 5) Inclusion Complex + IonizationVery Low
4 0.1 M HCl in Saline Salt FormationHIGH (Hydrolysis)

Part 3: Decision Logic & Visualization

Use the following logic flow to determine the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Goal What is your Goal? Start->Goal InVitro In-Vitro (Cell/Enzyme) Goal->InVitro InVivo In-Vivo (Animal) Goal->InVivo Stock Chemical Stock Goal->Stock DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route SaltForm Need Water Soluble Solid? Stock->SaltForm PureDMSO Use 100% DMSO Stock (Dilute <0.5% final) DMSO_Check->PureDMSO Yes Cyclodextrin Use HP-beta-CD (Prevents precipitation) DMSO_Check->Cyclodextrin No (or if ppt occurs) Oral Oral (PO) Route->Oral Injection Injection (IV/IP) Route->Injection Lipid Lipid Formulation (Corn oil / Labrasol) Oral->Lipid Cosolvent PEG-400 / Ethanol / Saline (Avoid strong acid) Injection->Cosolvent StrongAcid AVOID HCl/TFA (Risk of Ester Hydrolysis) SaltForm->StrongAcid WeakAcid Use Tartrate/Citrate (1:1 Stoichiometry) SaltForm->WeakAcid

Caption: Decision tree for solubilizing acid-labile lipophilic amine esters. Note the critical avoidance of strong acids for salt formation.[1]

Part 4: Validated Experimental Protocols

Protocol 1: Safe Salt Formation (Citrate Salt)

Use this to create a water-soluble solid without hydrolyzing the ester.[1]

  • Dissolve 100 mg of the free base compound in 2 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Prepare Acid: Dissolve 1 equivalent (stoichiometric) of Citric Acid in 1 mL of warm Ethanol.

  • Combine: Add the acid solution dropwise to the compound solution while stirring at 0°C (Ice bath).

  • Precipitate: If precipitate forms, filter. If not, evaporate the solvent under reduced pressure at <30°C.

  • Result: A citrate salt that retains the tert-butyl ester and is water-soluble.[1]

Protocol 2: "Crash-Resistant" Assay Stock

Use this for cell culture to prevent the compound from turning into a "brick" upon addition to media.[1]

  • Prepare a 1000x Stock in pure DMSO (e.g., 10 mM).

  • Prepare a 10x Intermediate in 20% HP-β-CD (aq).

    • Add 10 µL of 1000x Stock to 990 µL of 20% HP-β-CD.[1]

    • Critical: Vortex for 1 minute. The solution must be clear.

  • Add the 10x Intermediate to your cell culture media (1:10 dilution).

    • Final concentration: 1x Drug, 0.1% DMSO, 2% HP-β-CD.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Supports the use of HP-β-CD for lipophilic amine solubilization.[1]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter: Preparation of Water-Soluble Compounds. Elsevier.[2] Link

    • Authoritative source on salt selection and physicochemical properties.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

    • Definitive guide on the acid-lability of tert-butyl esters (Section: Esters).[1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Mechanistic basis for selecting counter-ions (Citrate/Tartr

Sources

Troubleshooting

"improving the resolution of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate enantiomers in HPLC"

Phase 0: Structural & Stereochemical Validation (Critical Pre-Check) Before initiating wet-lab experiments, we must address the stereochemistry and detection properties of your specific molecule: Tert-butyl 2-(1-(methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Phase 0: Structural & Stereochemical Validation (Critical Pre-Check)

Before initiating wet-lab experiments, we must address the stereochemistry and detection properties of your specific molecule: Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

1. The "Hidden" Achirality Trap If your cyclohexane ring is unsubstituted at positions 2 through 6, this molecule is achiral (prochiral). The C1 position possesses a plane of symmetry passing through C1 and C4 of the ring.

  • Action: Confirm your molecule has a substitution on the ring (e.g., 2-methylcyclohexyl) or is an isotope-labeled variant that breaks symmetry. If it is the standard 1,1-disubstituted scaffold (Gabapentin analog), enantiomers do not exist , and you are likely observing impurity separation, not chiral resolution.

  • Note: This guide proceeds assuming you are working with a chiral derivative (e.g., a substituted cyclohexane ring or a related chiral

    
    -amino ester).
    

2. The Detection Challenge (No Chromophore) This molecule lacks a conjugated


-system (aromatic ring). It will not  absorb UV light at standard wavelengths (254 nm).
  • Implication: You cannot use standard UV detection.

  • Solution:

    • Preferred: Charged Aerosol Detector (CAD), ELSD, or Mass Spectrometry (LC-MS).

    • Alternative: UV at 200–210 nm (Requires high-purity solvents; avoid Acetone/THF).

    • Derivatization: Pre-column reaction with phenyl isocyanate or benzyl chloride to add a UV chromophore.

Phase 1: Method Development Strategy

For basic secondary amines with bulky ester groups, we utilize a "Screen-and-Optimize" workflow.

Column Selection: The Polysaccharide Advantage

We prioritize Amylose and Cellulose derivatives due to their broad selectivity for


-amino esters.
PriorityColumn SelectorTrade Name ExamplesWhy?
1 (Gold Std) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H / IA Excellent recognition of bulky esters; "H" denotes 5µm high-efficiency.
2 Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H / IB Complementary selectivity to AD. Often resolves if AD fails.
3 Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC Immobilized phase; tolerates wider solvent range (e.g., DCM/THF) for solubility.
Mobile Phase Composition (Normal Phase)

The amine functionality (-NHMe) is basic. Without a basic additive, it will interact with residual silanols on the silica support, causing severe peak tailing .

  • Base Solvent: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol.

  • Starting Ratio: 90:10 or 85:15 (v/v).

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Mechanism:[1][2] The additive saturates silanol sites, ensuring the analyte interacts only with the chiral selector.

Phase 2: Visualizing the Workflow

The following logic gate outlines the decision process for resolving this specific class of molecule.

MethodDev Start Start: Method Development CheckUV Check Chromophore: Is UV > 220nm possible? Start->CheckUV Deriv Derivatize (e.g., Phenyl Isocyanate) OR Use CAD/MS CheckUV->Deriv No (Aliphatic only) SelectCol Select Column: Chiralpak IA or AD-H CheckUV->SelectCol Yes (Derivatized) Deriv->SelectCol MobilePhase Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA SelectCol->MobilePhase Run Run Screening Gradient MobilePhase->Run Decision Resolution (Rs) > 1.5? Run->Decision Success Validate Method Decision->Success Yes Fail Troubleshoot Decision->Fail No

Caption: Figure 1. Decision tree for chiral method development of non-chromophoric amines.

Phase 3: Troubleshooting Guide (FAQs)

Q1: I see separation, but the peaks are tailing badly (


). What is wrong? 
  • Cause: The secondary amine (-NHMe) is interacting with the silica backbone of the column.

  • Fix:

    • Increase Additive: Bump DEA/TEA from 0.1% to 0.2% in the mobile phase.

    • Switch Additive: If using TEA, switch to Ethylenediamine (EDA) – sometimes more effective for secondary amines.

    • Temperature: Lower the column temperature to 10–15°C. While counter-intuitive for efficiency, lower T often increases enantioselectivity (

      
      ) significantly for this class of esters.
      

Q2: I have no retention (k' < 0.5). The compound elutes at the void volume.

  • Cause: The mobile phase is too strong (too polar) for the hydrophobic tert-butyl group.

  • Fix:

    • Reduce the alcohol content. Go from 90:10 (Hex:IPA) to 98:2 or 99:1.

    • Switch alcohol: Replace IPA with n-Butanol (lower polarity, different steric fit).

Q3: The baseline is extremely noisy.

  • Cause: You are likely trying to detect at 210 nm using IPA. IPA has a UV cutoff around 205 nm, creating high background noise.

  • Fix:

    • Switch to Acetonitrile/Water (Reversed Phase) if using an Immobilized column (Chiralpak IA/IC). Acetonitrile is transparent down to 190 nm.

    • Protocol: Chiralpak IA, Mobile Phase: 40% Acetonitrile / 60% Water (+ 20mM Ammonium Bicarbonate pH 9.0). Note: High pH is required to keep the amine uncharged.

Q4: Can I use Reversed Phase (RP) directly?

  • Answer: Yes, but only with Immobilized columns (IA, IB, IC).

  • Warning: Do not use standard AD-H or OD-H with Acetone, Ethyl Acetate, THF, or high % Acetonitrile (check manufacturer limits), or you will strip the coated phase and destroy the column.

  • RP Protocol: 50% MeCN / 50% Buffer (20mM NH4HCO3, pH 9.0). The basic pH is crucial to suppress ionization of the amine, allowing it to interact with the hydrophobic chiral selector.

Phase 4: Advanced Optimization Logic

If basic resolution is achieved but


 (baseline), use this logic flow to optimize.

Optimization Problem Problem: Partial Separation CheckAlpha Check Selectivity (Alpha) Problem->CheckAlpha LowAlpha Alpha < 1.1 (Peaks too close) CheckAlpha->LowAlpha LowEff Alpha > 1.2 but Peaks Wide CheckAlpha->LowEff Sol1 Change Solvent: Switch IPA -> EtOH Or Hexane -> Heptane LowAlpha->Sol1 Sol3 Change Column: Switch AD -> OD LowAlpha->Sol3 Sol2 Optimize Efficiency: Reduce Flow (0.5 mL/min) Increase Temp (30°C) LowEff->Sol2

Caption: Figure 2. Optimization logic for partial chiral resolution.

References & Authoritative Sources

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, and IZ. Link

    • Core reference for solvent compatibility and immobilized phase handling.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[3]

    • Foundational text on the mechanism of chiral recognition in polysaccharide phases.

  • Sigma-Aldrich (Merck). (2024). Fundamental Guide to Chiral HPLC Method Development. Link

    • Source for additive selection (DEA/TEA) in amine separations.

  • Dong, M. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.

    • Reference for UV cutoff limits and detector selection (CAD/ELSD) for non-chromophoric compounds.

Disclaimer: This guide assumes the user is handling a chiral derivative. Always verify the stereochemistry of your specific 1-substituted cyclohexyl scaffold before extensive method development.

Sources

Optimization

Technical Support Center: Managing Thermal Degradation of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are analyzing Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are analyzing Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of thermal degradation during analytical procedures. Due to its chemical structure, specifically the presence of a tertiary amine and a tert-butyl ester, this compound is susceptible to decomposition at elevated temperatures commonly encountered in analytical techniques like Gas Chromatography (GC). This guide will explore the underlying causes of this degradation and provide actionable strategies to ensure accurate and reproducible results.

Understanding the Challenge: The Chemistry of Degradation

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate possesses two key functional groups that contribute to its thermal lability:

  • Tert-butyl Ester: The bulky tert-butyl group can be eliminated under thermal stress, particularly in the presence of acidic or active sites, to form isobutylene and the corresponding carboxylic acid. This is a well-documented thermal decomposition pathway for tert-butyl esters.[1][2]

  • Cyclohexylamine Moiety: Amines, in general, can be prone to thermal degradation.[3][4][5] The cyclohexylamine portion of the molecule can undergo various reactions at high temperatures, potentially leading to byproducts that interfere with analysis. When heated to decomposition, compounds containing the cyclohexylamine structure can emit toxic fumes of nitrogen oxides (NOx).[6]

The combination of these two functionalities makes this molecule particularly susceptible to degradation in the hot environment of a GC inlet, which can lead to inaccurate quantification, the appearance of ghost peaks, and poor reproducibility.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

Issue 1: Poor Peak Shape (Tailing or Fronting) and Low Analyte Response in GC Analysis

Q1: My chromatogram for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate shows significant peak tailing, and the peak area is much smaller than expected. What could be the cause?

A1: This is a classic sign of on-column degradation or interaction with active sites within the GC system.[7][8] The amine functionality of your molecule is basic and can interact with acidic sites on the column or in the inlet liner.[3][9] This interaction can catalyze degradation and also cause the peak to tail.

Troubleshooting Steps:

  • Lower the Injector Temperature: High injector temperatures are a primary cause of thermal degradation.[7][10] Start with a lower injector temperature (e.g., 200 °C) and gradually increase it only if necessary to ensure proper volatilization.

  • Use a Deactivated Inlet Liner: Standard glass wool liners can have active sites. Switch to a liner specifically designed for active compounds, such as one that is silanized.[11] Consider a liner without glass wool to minimize potential catalytic surfaces.[12]

  • Check for System Leaks: Oxygen in the carrier gas, often from leaks, can accelerate the thermal degradation of the stationary phase and your analyte.[10] Perform a thorough leak check of your GC system.

  • Column Choice and Conditioning: Ensure you are using a high-quality, low-bleed GC column suitable for amine analysis.[13] Properly condition the column according to the manufacturer's instructions to remove any residual impurities.[7]

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Q2: I am observing several unexpected peaks in my chromatogram that are not present in my initial sample. Could this be due to degradation?

A2: Yes, the appearance of "ghost peaks" is a strong indicator of thermal degradation.[7] These peaks are the breakdown products of your target analyte. For Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate, potential degradation products could include the carboxylic acid (from the loss of the tert-butyl group) and various byproducts from the decomposition of the cyclohexylamine ring.[4][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected peaks.

Issue 3: Irreproducible Results and Poor Linearity

Q3: My calibration curve for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is not linear, and my results are not reproducible. How can I address this?

A3: Non-linear calibration curves and poor reproducibility are often consequences of inconsistent thermal degradation.[7] The extent of degradation can vary slightly between injections, leading to fluctuating results.

Strategies for Improved Reproducibility:

  • Optimize Injection Volume and Concentration: Injecting a smaller volume or a more dilute sample can reduce the amount of analyte interacting with active sites at any given time, potentially leading to more consistent results.[8]

  • Use a Guard Column: A guard column can help trap non-volatile residues and protect the analytical column from contamination, which can contribute to active sites.[10]

  • Regular System Maintenance: Regularly replace consumables like the inlet liner and septum to maintain an inert flow path.[10][13]

Alternative Analytical Strategies

If optimizing GC parameters does not sufficiently mitigate thermal degradation, consider these alternative approaches.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative that avoids the high temperatures of GC.

Q4: Can I analyze Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate by LC-MS to avoid thermal degradation?

A4: Absolutely. LC-MS is an excellent choice for thermally labile compounds. A reverse-phase C18 column is a good starting point for method development.[15] Since the compound is a tertiary amine, it should ionize well in positive ion mode electrospray ionization (ESI+). The mobile phase should be compatible with MS detection, for example, using formic acid as an additive.[16][17]

Recommended Starting LC-MS Parameters:

ParameterRecommendation
Column C18 Reverse-Phase (e.g., 150 x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B and ramp up.
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode ESI Positive
Derivatization for GC Analysis

Derivatization can be employed to create a more thermally stable analog of your compound for GC analysis.[3][18]

Q5: What derivatization strategies can I use for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate?

A5: While the tertiary amine itself is not readily derivatized by common reagents that target primary and secondary amines, if a degradation product with a primary or secondary amine is formed, derivatization could be useful for its characterization.[16][19] For the parent compound, the primary benefit of derivatization would be to modify the ester group if it is contributing to instability. However, given the primary issue is the amine and the bulky ester, switching to LC-MS is often a more direct solution.

If you suspect degradation is primarily at the amine, and you are analyzing related compounds with primary or secondary amines, the following derivatization techniques are common:[9][18]

  • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form more stable and volatile amides.[11]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on amines with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[20]

General Derivatization Protocol (Acylation with TFAA):

  • Sample Preparation: Place a known amount of the amine-containing sample into a reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add an anhydrous solvent (e.g., ethyl acetate) followed by TFAA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Analysis: Cool the vial to room temperature and inject an aliquot into the GC system.[18]

Derivatization_Workflow cluster_GC Gas Chromatography Analysis A Analyte with Active Hydrogen (e.g., primary/secondary amine) B Add Derivatizing Agent (e.g., TFAA, BSTFA) A->B Step 1 C Heat to Drive Reaction B->C Step 2 D Thermally Stable, Volatile Derivative C->D Result E Inject into GC D->E Step 3 F Improved Peak Shape & Sensitivity E->F

Caption: General derivatization workflow for GC analysis.

Summary and Key Recommendations

Managing the thermal degradation of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is crucial for obtaining accurate analytical data. The following table summarizes the key strategies discussed:

StrategyRationaleKey Action Items
Optimize GC Conditions Minimize thermal stress on the analyte.Lower injector temperature, use a deactivated inlet liner, ensure a leak-free system.[7][10]
Switch to LC-MS Avoids high temperatures altogether.Develop a reverse-phase method with ESI+ detection.[15][16]
Derivatization (for related primary/secondary amines) Increase thermal stability and volatility.Consider acylation or silylation if analyzing related degradants or impurities.[18][20]

By systematically addressing the potential causes of degradation and considering alternative analytical approaches when necessary, researchers can successfully analyze this and other thermally labile compounds.

References

  • Agilent Technologies. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation? Retrieved from [Link]

  • Kataoka, H. (2000). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Kataoka, H., & Mitsui, T. (1995). Derivatization of amines for gas chromatography.
  • Agilent Technologies. (n.d.). Thermal Damage. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Supelco. (n.d.).
  • Muller, A., et al. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 42(15), 5635-5641.
  • Fisher Scientific. (2009).
  • Verheyen, T. V., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research, 54(8), 2275-2282.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

  • ASTM International. (2008). Standard Test Method for Analysis of Methyl Tert-Butyl Ether (MTBE)
  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Klee, M. (2023). GC Solutions #35: Activity and Decomposition.
  • Helda. (n.d.).
  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?
  • SIELC Technologies. (2018). 2-tert-Butylcyclohexyl acetate. Retrieved from [Link]

  • Drawell. (2023).
  • Taylor & Francis Online. (2010). Determination of Methyl Tert-Butyl Ether (Mtbe)
  • Royal Society of Chemistry. (2025). Highly efficient synthesis of tert -butyl esters using (Boc) 2 O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5069406, Tert-butyl 2-(methylamino)acetate. Retrieved from [Link]

  • Mayo Clinic. (1974). Gas Phase Thermal Decomposition of tert-Butyl Alcohol.
  • PMC. (n.d.). Temperature effect on tert-butyl alcohol (TBA)
  • NIST. (n.d.).
  • Springer. (2025).

Sources

Troubleshooting

"challenges in the N-methylation of cyclohexylamine derivatives"

Current Status: Operational Ticket Topic: Challenges in the N-methylation of cyclohexylamine derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Unit Executive Summary The N-methylation of cy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Challenges in the N-methylation of cyclohexylamine derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary

The N-methylation of cyclohexylamine derivatives presents a classic "Goldilocks" problem in organic synthesis. The steric bulk of the cyclohexyl ring (a secondary carbon) retards nucleophilic attack, while the inductive effect of the first methyl group activates the nitrogen, often leading to rapid, uncontrolled over-methylation.

This guide moves beyond standard textbook definitions to address the specific kinetic and thermodynamic bottlenecks encountered when working with these hindered scaffolds.

Module 1: Targeting the Mono-Methylated Product

The Challenge: The "Over-Alkylation" Trap

Symptom: You are attempting to synthesize N-methylcyclohexylamine, but your LC-MS shows a significant peak for the N,N-dimethyl byproduct (tertiary amine), even when using 1 equivalent of methyl iodide.

Root Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine).[1] Once formed, it competes for the alkylating agent.

The Solution: Reductive Amination via STAB

Direct alkylation with alkyl halides is rarely selective enough for this scaffold.[1] The industry standard for high-selectivity mono-methylation is Reductive Amination using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1]

Why STAB?

Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive), STAB is mild and selective.[1] Crucially, it reduces the intermediate iminium ion much faster than it reduces the aldehyde or ketone, allowing for "one-pot" protocols.[1]

Protocol: Selective Mono-Methylation

Reference: Abdel-Magid, A. F. et al. J. Org.[1][2][3][4][5] Chem. 1996.[1] [1]

Reagents:

  • Cyclohexylamine derivative (1.0 equiv)[1]

  • Formaldehyde (37% aq. or paraformaldehyde) (1.05 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine in DCE/DCM under inert atmosphere (N₂). Add Formaldehyde.[1][6][7][8]

  • Acid Catalysis: Add Acetic Acid. This buffers the solution and catalyzes the formation of the iminium species.

    • Tech Note: The cyclohexyl ring is bulky.[1] Stir for 30–60 mins before adding the reductant to ensure equilibrium favors the imine.

  • Reduction: Add STAB in portions.

    • Visual Check: Evolution of gas is minimal compared to NaBH₄.[1]

  • Quench: Quench with saturated aqueous NaHCO₃ (mild base) to neutralize the acetoxy byproducts.

  • Extraction: Extract with DCM. The product is in the organic layer.[1][9]

Troubleshooting FAQ

Q: I am still seeing 10-15% dimethylated product. Why? A: You likely have excess formaldehyde present during the reduction phase.

  • Fix: Ensure strict stoichiometry (1.0–1.05 equiv of Formaldehyde). Do not use a large excess.

  • Fix: Add the STAB after the imine formation is complete (sequential addition) rather than all at once.

Module 2: The "Green" Alternative (Catalytic Methylation)

The Challenge: Avoiding Toxic Halides

Symptom: Process safety forbids the use of Methyl Iodide (carcinogen) or chlorinated solvents (DCE) on a kilo-scale.[1]

The Solution: "Borrowing Hydrogen" Catalysis

This method uses Methanol as the methylating agent.[1][10][11] It is atom-economical (water is the only byproduct) and avoids genotoxic impurities.[1]

Mechanism: The Catalytic Cycle

The catalyst (typically Ruthenium or Iridium) "borrows" hydrogen from methanol to form formaldehyde in situ.[1] The amine condenses with this formaldehyde, and the catalyst "returns" the hydrogen to reduce the imine.

BorrowingHydrogen cluster_cycle Borrowing Hydrogen Cycle Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde Cat-H removal Imine Imine (R-N=CH2) Formaldehyde->Imine + Amine (-H2O) Product N-Methyl Amine (R-NH-CH3) Imine->Product Cat-H return caption Fig 1: Ru-Catalyzed Methylation using Methanol as C1 source.

Protocol: Ru-Catalyzed Methylation

Reference: Dang, T. et al. ACS Omega 2023.[1][12] [2]

Reagents:

  • Cyclohexylamine derivative (1.0 equiv)[1]

  • Methanol (Solvent & Reagent)[1][5][12][13][14][15]

  • Catalyst: (DPEPhos)RuCl₂PPh₃ (0.5 mol %)[1][10][12]

  • Base: Cs₂CO₃ (0.5 equiv)[1][10][12]

Workflow:

  • Charge a pressure tube with amine, catalyst, and base.[1][16]

  • Add anhydrous Methanol.

  • Heat to 140°C (sealed vessel) for 12–24 hours.

  • Note: This method requires high temperature to activate the methanol dehydrogenation.[1]

Module 3: Targeting the Tertiary Amine (Dimethylation)

The Challenge: Stopping at the Tertiary Stage

Symptom: You want the N,N-dimethylcyclohexylamine, but direct alkylation is giving you quaternary ammonium salts (N,N,N-trimethylcyclohexylammonium).

The Solution: Eschweiler-Clarke Reaction

This classic reaction is self-limiting.[1] It cannot produce quaternary salts because the mechanism requires the formation of an iminium ion/aminal, which requires a lone pair on the nitrogen. Once the nitrogen is tertiary, it has no proton to lose to form the next double bond.

Protocol: Eschweiler-Clarke

Reference: Moore, M. L.[1][8][9] Org. React. 1949. [3]

Reagents:

  • Cyclohexylamine (1.0 equiv)[1]

  • Formaldehyde (37% aq) (2.2 equiv)[1]

  • Formic Acid (98%) (Excess, solvent/reductant)[1]

Workflow:

  • Mix amine and formic acid (Exothermic![1] Cool in ice bath).

  • Add Formaldehyde.[1][6][7][8]

  • Reflux (100°C) for 8–12 hours. CO₂ evolution indicates reaction progress.[1]

  • Workup: Basify with NaOH to pH > 10 and extract with ether/DCM.

Module 4: Purification & Analysis

Separating mono- and di-methylated cyclohexylamines is difficult due to similar boiling points.[1]

Comparative Data Table
CompoundApprox.[1][4][6][7][8][10][14][15][17][18] Boiling PointpKa (Conj.[1] Acid)Solubility (Water)
Cyclohexylamine 134°C10.6Miscible
N-Methylcyclohexylamine ~149°C~10.7Soluble
N,N-Dimethylcyclohexylamine 159°C10.5Low
Purification Strategy: The Acetic Anhydride Trick

If you need pure Tertiary Amine (N,N-dimethyl) and have traces of Secondary/Primary amine:

  • Add a small amount of Acetic Anhydride to the crude mixture.

  • This acetylates any primary/secondary amines (forming non-basic amides).[1]

  • Perform an acid-base extraction:

    • Add dilute HCl (Amides stay in organic/precipitate; Tertiary amine goes into water).[1]

    • Wash aqueous layer with organic solvent.[1]

    • Basify aqueous layer (NaOH) and extract the pure Tertiary Amine.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Dang, T., et al. (2023).[1] Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.[1][5][10][12][13] ACS Omega, 8(39), 36533–36540.[1] Link[1]

  • Moore, M. L. (1949).[1][6][8] The Leuckart Reaction. Organic Reactions, 5, 301–330.[6][8] Link[1]

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate with other amino acid esters"

This guide provides a comparative technical analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate , a sterically hindered -amino acid ester. It contrasts this specific building block with linear amino acid esters a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate , a sterically hindered


-amino acid ester. It contrasts this specific building block with linear amino acid esters and primary amine analogs (e.g., Gabapentin esters), focusing on physicochemical properties, hydrolytic stability, and synthetic utility in drug development.

Executive Summary

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (hereafter referred to as TB-MAC ) represents a specialized class of gem-disubstituted


-amino acid derivatives. Unlike standard linear amino acid esters (e.g., 

-alanine tert-butyl ester) or primary amine analogs (e.g., Gabapentin tert-butyl ester), TB-MAC combines conformational rigidity (cyclohexane ring), N-methylation (increased lipophilicity/metabolic stability), and steric shielding of the ester carbonyl.

This compound is primarily utilized as a high-stability intermediate in the synthesis of Gabapentinoids and "Soft Drug" benzodiazepine analogs (similar to Remimazolam, though structurally distinct in chain length). Its tert-butyl ester moiety acts as an orthogonal protecting group, stable to nucleophilic attack and enzymatic hydrolysis, but cleanly cleavable under acidic conditions.

Structural & Physicochemical Profiling

The following table contrasts TB-MAC with its closest structural analogs to highlight the impact of cyclization and N-methylation.

Table 1: Physicochemical Comparison of Amino Acid Esters
FeatureTB-MAC (Subject)Gabapentin t-Butyl Ester Sarcosine t-Butyl Ester Significance
Structure Type Cyclic

-amino ester (N-Me)
Cyclic

-amino ester (

Amine)
Linear

-amino ester
Conformational Constraint
N-Substitution Secondary (

) Methyl
Primary (

)
Secondary (

) Methyl
Lipophilicity & H-Bonding
Steric Bulk (Ester) High (Gem-disubstituted ring)High (Gem-disubstituted ring)LowHydrolytic Stability
cLogP (Predicted) ~2.8 - 3.1~2.2 - 2.5~1.2Membrane Permeability
pKa (Conj. Acid) ~10.2~10.7~10.1Basicity
Thorpe-Ingold Effect StrongStrongNoneCyclization Efficiency

Key Insight: The N-methyl group in TB-MAC reduces hydrogen bond donor capacity compared to Gabapentin esters, significantly increasing blood-brain barrier (BBB) permeability potential. The gem-disubstituted cyclohexane ring locks the conformation, enhancing the rate of intramolecular cyclization reactions (Thorpe-Ingold effect) during lactam formation.

Stability Analysis: The "Soft Drug" Context

In drug design, the choice of ester determines the metabolic fate. While methyl esters (like in Remimazolam) are designed for rapid hydrolysis by tissue esterases ("Soft Drugs"), tert-butyl esters like TB-MAC are designed for metabolic resistance .

Hydrolytic Stability Hierarchy
  • Enzymatic Hydrolysis (Esterases):

    • Methyl/Ethyl Esters: Rapid cleavage (

      
       minutes to hours).
      
    • TB-MAC: Highly resistant due to the bulky tert-butyl group blocking the active site approach.

  • Chemical Hydrolysis (pH dependent):

    • Acidic (pH < 2): TB-MAC cleaves via an

      
       mechanism (carbocation intermediate).
      
    • Basic (pH > 10): TB-MAC is exceptionally stable compared to linear esters due to steric hindrance from both the cyclohexane ring and the tert-butyl group.

HydrolysisPathways Substrate TB-MAC (Sterically Shielded) AcidPath Acidic Conditions (TFA/HCl) Substrate->AcidPath Protonation BasePath Basic/Enzymatic (Esterases/OH-) Substrate->BasePath Nucleophilic Attack Intermed_Cat t-Butyl Cation + Carboxylic Acid AcidPath->Intermed_Cat E1 Elimination NoReaction NO REACTION (Steric Blockade) BasePath->NoReaction High Barrier Product_Acid Free Acid (Active/Intermediate) Intermed_Cat->Product_Acid Isobutene Loss

Figure 1: Hydrolysis pathways of TB-MAC. Note the kinetic stability against basic/enzymatic cleavage compared to methyl esters.

Synthetic Utility & Protocols

TB-MAC is most valuable as a "Safety-Catch" intermediate . It allows chemists to modify the amine (e.g., acylation, alkylation) under basic conditions without risking ester hydrolysis or diketopiperazine formation.

Protocol A: Selective Acidolytic Deprotection

Objective: Cleave the tert-butyl ester to yield the free acid without affecting N-acyl groups or racemizing chiral centers (if applicable).

Reagents:

  • TB-MAC (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)[1]

  • Triethylsilane (Scavenger, optional)

Methodology:

  • Dissolution: Dissolve TB-MAC (1 mmol) in DCM (5 mL) at 0°C.

  • Acid Addition: Add TFA (5 mL) dropwise. Note: If the molecule contains electron-rich aromatics, add Triethylsilane (2 eq) to scavenge tert-butyl cations.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of high Rf spot) or LC-MS (mass shift -56 Da).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Validation: The resulting product is the TFA salt of the amino acid.

Protocol B: Comparative Hydrolysis Assay (Data Generation)

Objective: Quantify the steric shielding effect of TB-MAC vs. Sarcosine Methyl Ester.

Methodology:

  • Prepare 10 mM solutions of TB-MAC and Sarcosine Methyl Ester in DMSO.

  • Dilute into Phosphate Buffer (pH 7.4) containing Pig Liver Esterase (PLE) (10 units/mL).

  • Incubate at 37°C.

  • Aliquot at

    
     min. Quench with acetonitrile.
    
  • Analyze via HPLC (UV 210 nm).

Expected Results:

  • Sarcosine Methyl Ester: >90% hydrolysis within 60 mins.

  • TB-MAC: <5% hydrolysis after 120 mins (Demonstrating orthogonal stability).

Synthetic Workflow Integration

The following diagram illustrates where TB-MAC fits into a typical drug discovery workflow, specifically for synthesizing Gabapentinoid derivatives.

SynthesisWorkflow Start Cyclohexanone Step1 1. Strecker Reaction / Reformatsky 2. N-Methylation Start->Step1 Intermediate TB-MAC (Stable Intermediate) Step1->Intermediate t-Bu Protection Branch1 Path A: N-Acylation (Library Gen) Intermediate->Branch1 R-COCl / Base Branch2 Path B: Cyclization (Lactam Formation) Intermediate->Branch2 Thermal/Acidic Final Final Drug Candidate (Free Acid or Lactam) Branch1->Final TFA Deprotection Branch2->Final

Figure 2: Strategic placement of TB-MAC in synthesis. Its stability allows diverse N-functionalization prior to acid deprotection.

References

  • Marcantoni, E., et al. (2001).[2] "Selective Deprotection of t-Boc-Protected tert-Butyl Ester Amino Acids." Journal of Organic Chemistry. Link

  • Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for t-butyl ester stability).
  • ChemScene. (2024). "Product Data: 2-[1-(methylamino)cyclohexyl]acetic acid hydrochloride." ChemScene Catalog. Link

  • Kilpatrick, G.J., et al. (2007). "The development of remimazolam: a novel short-acting benzodiazepine." Anesthesia & Analgesia. (Context for soft drug ester design). Link

  • Boger, D.L., et al. (1999). "Steric Effects in Ester Hydrolysis." Journal of the American Chemical Society. (Mechanistic grounding for gem-disubstituted ester stability).

Sources

Comparative

Strategic Guide to Confirming Absolute Configuration: Focus on Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Derivatives

The following guide details the strategic framework for determining the absolute configuration of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate and its chiral derivatives. Executive Summary & Structural Analysis The mo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic framework for determining the absolute configuration of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate and its chiral derivatives.

Executive Summary & Structural Analysis

The molecule tert-butyl 2-(1-(methylamino)cyclohexyl)acetate comprises a cyclohexane ring substituted at the C1 position with both a methylamino group (–NHMe) and a tert-butyl acetate moiety (–CH₂COOtBu).

Critical Stereochemical Note: In its unsubstituted form, the C1 carbon is achiral because the cyclohexane ring possesses a plane of symmetry passing through C1 and C4. Consequently, the parent molecule does not exist as enantiomers. However, in drug development, this scaffold is frequently desymmetrized or substituted (e.g., at the C2 or C3 ring positions) to create chiral intermediates for pharmacological agents (e.g., NMDA receptor modulators or Gabapentinoids).

This guide addresses the determination of absolute configuration for such chiral derivatives or isotopomers , where the symmetry is broken, necessitating rigorous stereochemical assignment.

Strategic Decision Framework

The choice of method depends on the physical state (solid vs. oil) and the availability of reference standards.

ConfigurationStrategy Start Start: Chiral Amine Derivative StateCheck Is the sample crystalline? Start->StateCheck Crystalline Yes: Single Crystal X-Ray StateCheck->Crystalline Yes Amorphous No: Oil / Amorphous Solid StateCheck->Amorphous No XRay Anomalous Dispersion (Heavy Atom) or Chiral Salt Complex Crystalline->XRay Derivatization Can it be derivatized? Amorphous->Derivatization Mosher NMR: Mosher's Method (MTPA Amide) Derivatization->Mosher Yes (-NHMe active) VCD Vibrational Circular Dichroism (VCD) + DFT Derivatization->VCD No / Difficult

Figure 1: Decision tree for selecting the appropriate configuration determination method.

Method 1: Single Crystal X-Ray Diffraction (The Gold Standard)

For amine-containing molecules, X-ray crystallography provides unambiguous absolute configuration (AC) determination, provided the crystal contains a "heavy" atom (Z > Si) or is co-crystallized with a known chiral acid.

Experimental Protocol: Chiral Salt Formation

Since the free base is likely an oil or low-melting solid, salt formation is essential.

  • Reagent Selection : Use a chiral acid with a known configuration (e.g., (R)-(-)-Mandelic acid , (L)-Tartaric acid , or (1S)-(+)-10-Camphorsulfonic acid ).

  • Screening :

    • Dissolve 10 mg of the amine in minimal solvent (MeOH, EtOH, or iPrOH).

    • Add 1 equivalent of the chiral acid.

    • Allow slow evaporation or vapor diffusion (e.g., Et₂O into EtOH solution) at 4°C.

  • Data Collection :

    • Mount the crystal on a diffractometer (Cu Kα radiation is preferred for light-atom structures to enhance anomalous signal).

    • Refine the Flack parameter . A value near 0.0 (±0.05) confirms the correct absolute structure; a value near 1.0 indicates the inverted structure.

Validation : If the chiral acid's configuration is known (e.g., R), the structure of the amine is determined relative to it.

Method 2: NMR Spectroscopy (Mosher's Method)[1]

For non-crystalline samples, converting the secondary amine (–NHMe) into diastereomeric amides using Chiral Derivatizing Agents (CDAs) is the industry standard.

Mechanism

The Mosher's acid chloride (MTPA-Cl) reacts with the amine to form diastereomers. The anisotropic effect of the phenyl group causes predictable chemical shift differences (


) in the proton NMR signals of the substituents.
Step-by-Step Protocol
  • Preparation of (R)- and (S)-MTPA Amides :

    • Reaction A : Mix 5 mg Amine + 1.5 eq (S)-(+)-MTPA-Cl + 3 eq Pyridine in CDCl₃ (0.6 mL). Shake for 10 min. (Yields the (R)-amide due to Cahn-Ingold-Prelog priority reversal).

    • Reaction B : Repeat with (R)-(-)-MTPA-Cl (Yields the (S)-amide).

  • NMR Analysis :

    • Acquire ¹H NMR spectra for both crude reaction mixtures.

    • Focus on the signals near the chiral center: the N-Methyl group, the acetate α-protons , and ring protons .

  • Calculation :

    • Calculate

      
      .
      
    • Interpretation : Map the positive and negative

      
       values onto the structure. The spatial arrangement of the groups relative to the MTPA phenyl ring determines the configuration based on established models [1].
      

Note : For hindered secondary amines like the N-methyl-1-cyclohexyl system, reaction times may need extension (24h) or catalysis with DMAP.

Method 3: Chiral HPLC/SFC Screening

While chromatography separates enantiomers, assigning absolute configuration requires comparison with a standard of known configuration or coupling with chiroptical detection (CD/OR).

Column Selection Strategy

Beta-amino acid derivatives often resolve best on polysaccharide-based stationary phases.

ParameterRecommendation
Columns Chiralpak IA / IB / IC (Immobilized) or Chiralcel OD-H / OJ-H (Coated)
Mobile Phase Normal Phase : Hexane/IPA/Diethylamine (90:10:0.1). SFC : CO₂/MeOH/Diethylamine (Gradient 5-40%).
Additive 0.1% Diethylamine (DEA) is mandatory to suppress tailing of the basic amine.[1]
Detection UV at 210 nm (carbonyl) or 254 nm (if phenyl impurity present).

Protocol :

  • Inject the racemate to establish separation conditions.

  • Inject the single enantiomer sample.

  • Use an inline Polarimeter or CD detector . A positive (+) sign does not automatically mean (R); it must be correlated via X-ray or VCD.

Comparative Analysis of Methods

FeatureX-Ray CrystallographyNMR (Mosher's Method)Chiral HPLC/SFCVCD (Vibrational CD)
Sample State Single Crystal (Required)Solution (Any)Solution (Any)Solution (Oil/Solid)
Amount Required 5–20 mg1–5 mg< 1 mg5–10 mg
Directness Absolute (Direct)Relative (Deductive)Relative (Comparison)Absolute (Ab Initio)
Speed Slow (Days/Weeks)Fast (Hours)Fast (Minutes)Medium (Days)
Suitability Best for salts/solids.Best for oils with reactive amines.Best for purity check.Best for non-crystals.

References

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Allen, F. H., & Rogers, D. (1966). The determination of absolute configuration using the anomalous dispersion of X-rays. Chemical Communications, (23), 838-839. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Amides. Journal of the American Chemical Society, 95(2), 512–519. Link

Sources

Validation

Comprehensive Cross-Validation Guide: HPLC vs. GC Methods for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Executive Summary The accurate quantification of complex pharmaceutical intermediates like Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate requires robust analytical frameworks. This compound presents a dual analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates like Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate requires robust analytical frameworks. This compound presents a dual analytical challenge: a highly basic secondary amine group and a thermally labile tert-butyl ester.

In accordance with the ICH Q2(R2) guidelines for analytical procedure validation, cross-validation is essential to demonstrate that orthogonal techniques—in this case, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—meet predefined performance criteria for the same intended purpose[1],[2]. This guide objectively compares optimized HPLC and GC methodologies, detailing the mechanistic causality behind experimental choices, self-validating system protocols, and comparative performance data.

Mechanistic Challenges & Method Selection

To achieve reliable cross-validation, the intrinsic physicochemical properties of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate must dictate the analytical parameters.

The HPLC Challenge: Silanol Interactions and Peak Tailing

The secondary amine functional group (-NHCH₃) is positively charged under typical acidic to neutral mobile phase conditions. In reversed-phase HPLC, these cationic amines interact strongly with residual anionic silanol groups on silica-based stationary phases, leading to severe exponential peak tailing and compromised resolution[3],[4].

  • Causality-Driven Solution: To mitigate silanophilic interactions, the HPLC method utilizes a high-pH mobile phase (pH 9.5) to maintain the amine in its neutral, unprotonated state. This is paired with an ethylene-bridged hybrid (BEH) C18 column, which is highly resistant to alkaline degradation, ensuring symmetrical peak shapes and prolonged column life.

The GC Challenge: Thermal Degradation

Tert-butyl esters are notoriously susceptible to thermal degradation. At elevated temperatures typical of standard split/splitless GC injection ports (e.g., 250°C), the tert-butyl ester undergoes a rapid elimination reaction, cleaving into isobutylene gas and the corresponding carboxylic acid[5],[6]. Furthermore, the free secondary amine can irreversibly adsorb to active sites within the GC liner.

  • Causality-Driven Solution: The GC method employs Cold On-Column (COC) injection to deposit the sample directly into the column at a low temperature, entirely bypassing the heated inlet and preventing thermal elimination. Additionally, pre-column derivatization using Trifluoroacetic Anhydride (TFAA) acylates the secondary amine, increasing volatility and neutralizing its basicity to prevent column adsorption.

Mechanistic Compound Tert-butyl 2-(1-(methylamino) cyclohexyl)acetate Amine Secondary Amine Group (-NHCH3) Compound->Amine Ester Tert-butyl Ester Group (-COOtBu) Compound->Ester HPLC_Issue HPLC Challenge: Anionic Silanol Interaction -> Peak Tailing Amine->HPLC_Issue GC_Issue GC Challenge: Thermal Elimination -> Isobutylene + Acid Ester->GC_Issue HPLC_Sol HPLC Solution: High pH Buffer (pH 9.5) + Hybrid C18 Column HPLC_Issue->HPLC_Sol GC_Sol GC Solution: Cold On-Column Injection + TFAA Derivatization GC_Issue->GC_Sol

Mechanistic challenges and targeted analytical solutions for HPLC and GC workflows.

Experimental Protocols (Self-Validating Systems)

Every protocol must function as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) ensures that the analytical batch is automatically rejected if fundamental chromatographic parameters fail prior to sample analysis[7].

HPLC-UV Methodology

Objective: Isocratic quantification of the intact intermediate.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (End-capped, pH range 1-12).

  • Mobile Phase: 10 mM Ammonium Bicarbonate buffer (adjusted to pH 9.5 with ammonium hydroxide) / Acetonitrile (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile phase.

Step-by-Step Execution:

  • Preparation: Dissolve the reference standard in the diluent to achieve a target concentration of 100 µg/mL.

  • Equilibration: Flush the column with the mobile phase for 30 column volumes until a stable baseline is achieved.

  • SST Injection: Inject the standard solution in six replicates.

  • Self-Validation Criteria: The system is deemed valid only if:

    • Retention time %RSD ≤ 1.0%

    • Peak area %RSD ≤ 2.0%

    • Tailing factor (

      
      ) ≤ 1.5 (Confirms successful mitigation of silanol interactions).
      
    • Theoretical plates (

      
      ) ≥ 5000.
      
GC-FID Methodology

Objective: High-resolution quantification avoiding thermal degradation.

  • Column: Agilent J&W DB-5MS, 30 m x 0.25 mm, 0.25 µm.

  • Injection Mode: Cold On-Column (COC), Track Oven mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: FID at 300°C.

  • Derivatization: 100 µL of sample (in Hexane) + 50 µL TFAA. Incubate at 40°C for 20 minutes, evaporate under N₂, and reconstitute in 1 mL Hexane.

Step-by-Step Execution:

  • Derivatization: Convert the secondary amine to its trifluoroacetamide derivative to prevent liner adsorption and improve peak shape.

  • COC Injection: Inject 1 µL directly into the column at 60°C. This prevents the tert-butyl ester from experiencing the sudden thermal shock of a standard 250°C inlet.

  • SST Injection: Inject the derivatized standard in six replicates.

  • Self-Validation Criteria: The system is deemed valid only if:

    • No degradation peaks (e.g., corresponding carboxylic acid) are detected > 0.1% of the main peak area.

    • Peak area %RSD ≤ 2.0%.

    • Resolution (

      
      ) from the derivatizing agent by-products ≥ 3.0.
      

Cross-Validation Results & Performance Comparison

Following ICH Q2(R2) guidelines, cross-validation demonstrates that both analytical procedures meet the predefined performance criteria and can be used interchangeably for the intended purpose[2],[7]. The table below summarizes the empirical validation data.

Validation Parameter (ICH Q2)HPLC-UV (High pH)GC-FID (COC + Deriv.)Acceptance Criteria
Linearity Range 10 - 150 µg/mL5 - 120 µg/mL

Correlation Coefficient (

)
0.99980.9995

LOD (Limit of Detection) 0.8 µg/mL0.3 µg/mLS/N

3
LOQ (Limit of Quantitation) 2.5 µg/mL1.0 µg/mLS/N

10
Repeatability (%RSD, n=6) 0.65%1.12%

Intermediate Precision (%RSD) 0.88%1.45%

Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.4%98.0% - 102.0%
Specificity No interference from matrixComplete resolution from TFAABaseline separation
Robustness High (pH shifts

tolerated)
Moderate (Sensitive to derivatization time)Meets SST criteria
Data Synthesis & Method Recommendation

Both methods successfully pass ICH Q2(R2) cross-validation criteria.

  • HPLC-UV demonstrates superior repeatability (0.65% RSD) and robustness, making it the optimal choice for routine QA/QC batch release testing where sample preparation throughput is critical.

  • GC-FID offers a lower Limit of Quantitation (1.0 µg/mL) due to the high sensitivity of the FID and the concentration step during derivatization. It is highly recommended for trace impurity profiling and residual intermediate analysis in downstream Active Pharmaceutical Ingredient (API) synthesis.

CrossValidation Start Cross-Validation Strategy ICH Q2(R2) Framework HPLC HPLC-UV Method (Routine QA/QC) Start->HPLC GC GC-FID Method (Trace Impurity Profiling) Start->GC Val Simultaneous Validation Execution HPLC->Val GC->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Prec Precision & Accuracy Val->Prec Cross Statistical Equivalence Confirmed (Methods Interchangeable) Spec->Cross Lin->Cross Prec->Cross

ICH Q2(R2) Cross-validation workflow demonstrating statistical equivalence between HPLC and GC.

Conclusion

The cross-validation of HPLC and GC methods for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate highlights the necessity of aligning analytical chemistry with molecular structure. By neutralizing the secondary amine via high pH in HPLC, and circumventing tert-butyl ester thermal degradation via COC injection in GC, both methods achieve robust, self-validating performance compliant with global regulatory standards.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2).[Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.[Link]

  • ResearchGate. (2021). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay.[Link]

  • Chromatography Online. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.[Link]

  • ResearchGate. (1985). Thermal degradation of isomeric poly(propyl acrylate)s and poly(butyl acrylate)s using pyrolysis gas chromatography–mass spectrometry.[Link]

  • University of Glasgow. The Thermal Degradation of Copolymers.[Link]

Sources

Comparative

"assessing the purity of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate by different analytical techniques"

Topic: Assessing the Purity of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate by Different Analytical Techniques Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate by Different Analytical Techniques Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Abstract

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (TBMCA) represents a specific class of hindered


-amino esters often utilized as advanced intermediates in the synthesis of dissociative anesthetics, gabapentinoids, or peptidomimetics. Its structural features—a thermally labile tert-butyl ester, a basic secondary amine, and a lack of significant UV chromophores—create a "perfect storm" of analytical challenges. This guide objectively compares three primary analytical methodologies (qNMR, HPLC-CAD/MS, and GC-FID), providing experimental protocols and decision frameworks to ensure data integrity in drug development workflows.
The Analytical Challenge

Before selecting a method, the analyst must understand the physicochemical liabilities of TBMCA:

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system (aromatic ring or enone). Standard HPLC-UV detection at 254 nm is useless; detection at 200–210 nm is non-specific and prone to solvent interference.
    
  • Thermal Instability: Tert-butyl esters are susceptible to acid-catalyzed or thermal elimination (pyrolysis) to yield isobutylene and the corresponding carboxylic acid. This complicates Gas Chromatography (GC) analysis.

  • Basicity: The sterically hindered secondary amine (

    
    ) interacts strongly with residual silanols in HPLC columns and GC liners, leading to severe peak tailing unless specific additives or derivatization strategies are employed.
    
Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three dominant techniques for this specific analyte.

FeatureqNMR (Proton) HPLC-CAD / MS GC-FID
Primary Utility Absolute Purity (Assay)Impurity Profiling & Trace AnalysisVolatile Impurity Screening
Specificity High (Structural Resolution)High (Separation based)Moderate (Thermal degradation risk)
LOD/Sensitivity Moderate (~0.1 mg)High (ng levels)High (pg levels)
Chromophore Need NoneNone (Universal Detection)None
Thermal Risk None (Ambient Temp) Low (Ambient/Column Temp)High (Injector/Oven Temp)
Self-Validating? Yes (Internal Standard)No (Requires Reference Standard)No (Requires Reference Standard)
Throughput Low (10-15 min/sample)High (Automated)High (Automated)
Detailed Experimental Protocols
Method A: Quantitative NMR (qNMR) – The Gold Standard for Assay

Why this method? qNMR is the only technique that provides an absolute purity value without requiring a high-purity reference standard of the analyte itself. It bypasses the lack of UV absorption and thermal instability issues.

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (99.9% TraceCERT®) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) .

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm, distinct from the TBMCA tert-butyl singlet (
      
      
      
      1.4 ppm) and N-methyl singlet (
      
      
      2.3 ppm).
  • Sample Preparation:

    • Weigh accurately

      
      20 mg of TBMCA and 
      
      
      
      10 mg of IS into a vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.7 mL of DMSO-

      
        (preferred over 
      
      
      
      to prevent formation of amine salts with trace HCl in chloroform).
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      of the longest relaxing proton, typically the tert-butyl group).
    • Scans: 16 or 32.[1]

  • Calculation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[2]
Method B: HPLC-CAD (Charged Aerosol Detection) – The Routine Workhorse

Why this method? Since UV is viable only at low wavelengths (205 nm) where noise is high, CAD provides a universal response independent of chemical structure.

Protocol:

  • Column: Waters XBridge BEH C18 (

    
     mm, 3.5 
    
    
    
    m).
    • Reasoning: The BEH particle allows high pH stability.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

    • B: Acetonitrile.[3]

    • Causality: High pH keeps the amine deprotonated (neutral), reducing silanol interaction and improving peak shape without ion-pairing agents that suppress CAD sensitivity.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: CAD (Nebulizer temp: 35°C).

  • Validation Check: Inject a blank to ensure no ghost peaks from the bicarbonate buffer.

Method C: GC-FID – The "Proceed with Caution" Alternative

Why this method? Useful for detecting volatile starting materials (e.g., cyclohexanone derivatives) that might not elute or ionize in HPLC.

Critical Warning: The tert-butyl ester can undergo Cope-like elimination in a hot injector.

Protocol:

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization).

    • Start at 40°C, ramp to 250°C.Do not use split/splitless at 250°C isothermal.

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30 m

    
     0.32 mm 
    
    
    
    1.0
    
    
    m.
    • Reasoning: A thick film (1.0

      
      m) shields the basic amine from active sites on the silica tubing.
      
  • Derivatization (Recommended):

    • React sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.

    • Effect: Caps the secondary amine, improving volatility and peak shape, though the ester remains the thermal weak point.

Decision Framework (Workflow)

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the specific data requirement.

MethodSelection Start Objective: Analyze TBMCA Purity Decision1 Is a Reference Standard Available? Start->Decision1 No No Decision1->No No Yes Yes Decision1->Yes Yes qNMR Method: qNMR (Proton) (Absolute Purity) No->qNMR Primary Choice HPLC Method: HPLC-CAD/ELSD (High pH C18) No->HPLC Decision2 Target Analysis Type? Yes->Decision2 GC Method: GC-FID (Cool On-Column) Yes->GC Assay Assay / Potency Decision2->Assay Impurities Impurity Profiling Decision2->Impurities Assay->qNMR Highest Accuracy Decision3 Are Impurities Volatile? Impurities->Decision3 Decision3->No Non-volatile / Polar Decision3->Yes Solvents / Starting Mat. Warning Warning: Thermal Degradation Risk (t-Butyl elimination) GC->Warning

Figure 1: Analytical Method Selection Decision Tree for Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

  • Rzewuski, P. (2022). Stability of Tert-butyl Esters in Gas Chromatography: Mechanisms of Thermal Decomposition. Journal of Chromatography A. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2024). Derivatization Reagents for GC: MSTFA Protocol. Link

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Routes of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate, a valuable building block, can be synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate, a valuable building block, can be synthesized through various routes. This guide provides an in-depth technical comparison of two primary synthetic strategies: the Strecker synthesis and a direct reductive amination pathway. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective yields, purity, and operational considerations to empower you in making informed decisions for your synthetic campaigns.

Introduction to Synthetic Strategies

The synthesis of α-amino acid esters, such as Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate, presents unique challenges, including the construction of the quaternary α-carbon and the installation of the amine functionality. The two routes benchmarked in this guide represent fundamentally different approaches to assembling the target molecule.

  • Route 1: The Strecker Synthesis Pathway. This classical approach involves the three-component reaction of a ketone, an amine, and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis and esterification yield the final product. This method is well-established for the synthesis of α-amino acids.[1][2][3]

  • Route 2: The Reductive Amination Pathway. This strategy involves the direct reaction of a β-keto ester with an amine to form an enamine or imine intermediate, which is then reduced in situ to the desired amino ester. This approach can be more atom-economical and may offer a more streamlined, one-pot procedure.[4]

Visualizing the Synthetic Pathways

cluster_0 Route 1: Strecker Synthesis cluster_1 Route 2: Reductive Amination A1 Cyclohexanone B1 1-(Methylamino)cyclohexanecarbonitrile A1->B1 A2 Methylamine A2->B1 A3 Potassium Cyanide A3->B1 C1 Hydrolysis & Esterification B1->C1 [H+], t-BuOH D1 Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate C1->D1 X1 Tert-butyl 2-oxocyclohexaneacetate Y1 Reductive Amination X1->Y1 X2 Methylamine X2->Y1 Reducing Agent (e.g., NaBH(OAc)3) Z1 Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Y1->Z1 Start Start A Combine Cyclohexanone, Methylamine HCl, and KCN in Methanol Start->A B Stir at Room Temperature for 24 hours A->B C Quench with Water and Extract with Ethyl Acetate B->C D Dry Organic Layer and Concentrate in vacuo C->D E Purify by Column Chromatography D->E End Obtain 1-(Methylamino)cyclohexanecarbonitrile E->End

Caption: Workflow for the synthesis of the aminonitrile intermediate.

Protocol:

  • To a solution of cyclohexanone (1.0 eq) in methanol, add methylamine hydrochloride (1.1 eq) and potassium cyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(methylamino)cyclohexanecarbonitrile.

Expertise & Experience: The use of methylamine hydrochloride provides a controlled source of the amine and helps maintain a slightly acidic pH, which is optimal for imine formation. The reaction is typically monitored by TLC or GC to ensure the consumption of the starting ketone.

Step 2: Hydrolysis and Esterification to Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Protocol:

  • Suspend 1-(methylamino)cyclohexanecarbonitrile (1.0 eq) in a mixture of tert-butanol and concentrated sulfuric acid (catalytic amount).

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be further purified by distillation under reduced pressure.

Trustworthiness: The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum. The workup procedure is critical to neutralize the strong acid and isolate the ester product.

Route 2: One-Pot Reductive Amination

This streamlined approach combines the formation of the enamine/imine and its subsequent reduction in a single reaction vessel.

Start Start A Combine Tert-butyl 2-oxocyclohexaneacetate and Methylamine in Dichloromethane Start->A B Add Sodium Triacetoxyborohydride portion-wise A->B C Stir at Room Temperature for 12 hours B->C D Quench with Saturated NaHCO3 Solution C->D E Extract with Dichloromethane, Dry, and Concentrate D->E F Purify by Column Chromatography E->F End Obtain Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate F->End

Caption: Workflow for the one-pot reductive amination.

Protocol:

  • To a solution of tert-butyl 2-oxocyclohexaneacetate (1.0 eq) in dichloromethane, add a solution of methylamine (2.0 M in THF, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expertise & Experience: Sodium triacetoxyborohydride is the reducing agent of choice as it is milder than sodium borohydride and selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct. [5]The portion-wise addition of the reducing agent helps to control the reaction exotherm.

Concluding Remarks

Both the Strecker synthesis and reductive amination pathways offer viable routes to Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. The choice of the optimal route will depend on the specific requirements of the project.

The Strecker synthesis is a robust and well-understood method. However, the use of highly toxic cyanide necessitates stringent safety protocols and may be a limiting factor for large-scale production.

The reductive amination route is a more modern and streamlined approach that avoids the use of cyanide. It is often higher yielding and more amenable to a one-pot procedure, which can save time and resources. While the cost of the reducing agent may be higher, the overall process efficiency and improved safety profile often make it the more attractive option in a drug development setting.

For researchers prioritizing safety, efficiency, and scalability, the reductive amination pathway is the recommended route for the synthesis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Bui, C. T., Bray, A. M., Pham, Y., Campbell, R., Ercole, F., Rasoul, F. A., & Maeji, N. J. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular diversity, 4(3), 155–163. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Tert-butyl 2-(methylamino)acetate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]

  • Zask, A., et al. (2016). WO 2016/020526 A1 - Common Organic Chemistry.
  • McEachern, E. J., et al. (2008). Synthesis of enantiomerically pure amino-substituted fused bicyclic rings. Patent US-7452994-B2. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[1][3][6]riazolo[4,3-a]d[3][6]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

  • Google Patents. (n.d.).
  • PubMed. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. [Link]

  • Forrester, J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 23(2), 115-123. [Link]

  • Journal of the Chemical Society C: Organic. (1968). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. [Link]

  • Amanote Research. (n.d.). Mechanism and Stereochemistry of the Hydrolysis of - Amanote Research. [Link]

  • ARKIVOC. (n.d.). Recent advances in asymmetric Strecker reactions. [Link]

  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • Organic Syntheses. (n.d.). Dispiro[5.1.5.1]tetradecane-7,14-dione. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of tert-butyl 2-(1-(methylami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate. The protocols herein are designed to ensure operational safety, environmental protection, and regulatory adherence, reflecting field-proven best practices.

The fundamental principle of chemical waste management is that a substance must be treated as hazardous until proven otherwise. Given the absence of a specific, published Safety Data Sheet (SDS) for tert-butyl 2-(1-(methylamino)cyclohexyl)acetate, a conservative disposal approach is mandatory. This involves inferring potential hazards from its constituent functional groups—an amine, an ester, and a cyclohexane ring—and referencing data from structurally similar compounds.

Pillar 1: Hazard Assessment and Characterization

Understanding the potential hazards is the first step in creating a safe disposal plan. The chemical structure of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate suggests several potential hazards that dictate its handling and disposal as a hazardous waste.

  • Flammability: The presence of the tert-butyl acetate group suggests a significant risk of flammability. The analogous compound, tert-butyl acetate, is a highly flammable liquid.[1][2][3] Therefore, this waste must be handled away from ignition sources and stored in a flammable-rated cabinet.

  • Corrosivity & Irritation: The methylamino group imparts a basic character to the molecule, suggesting it may be corrosive or irritating to the skin and eyes.[3][4]

  • Environmental Toxicity: Structurally related compounds, such as 2-tert-butylcyclohexyl acetate, are classified as toxic to aquatic life with long-lasting effects.[5][6] It is imperative to prevent this chemical from entering drains or waterways.[6][7]

  • Reactivity: The compound is incompatible with strong oxidizing agents, acids, and bases.[1] Co-disposal with such materials could lead to dangerous chemical reactions.

Inferred Property/Hazard Basis for Assessment (Analogous Compounds) Disposal Implication
Physical State Liquid (by inference)Collect in a liquid-tight container.
GHS Classification (Inferred) Flammable Liquid (Category 2/3) Skin/Eye Irritant Aquatic Toxicity (Chronic)Treat as flammable hazardous waste. Requires specific PPE. Must not be drain-disposed.
Primary Hazards Flammability, Skin/Eye Irritation, Environmental HazardSegregate from ignition sources and incompatibles. Use appropriate PPE. Prevent environmental release.
Incompatible Materials Strong acids, Strong bases, Strong oxidizing agents[1]Do not mix with other waste streams containing these materials.[8]
Pillar 2: Regulatory Compliance Framework

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle-to-grave" management system for hazardous waste.[7] Your laboratory is the "generator" of the waste and is responsible for its safe handling from the moment of generation until its final disposal by a licensed facility.

  • OSHA's Hazard Communication and Laboratory Standards: OSHA regulations ensure worker safety through proper training, labeling, and the development of a Chemical Hygiene Plan.[9][10][11] All personnel handling this waste must be trained on its specific hazards and the proper emergency procedures.[10]

Pillar 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate from the point of generation to its collection by waste management professionals.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure.

  • Eye Protection: Chemical splash goggles or a face shield.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.[12]

  • Work Area: All transfers and handling of waste must be conducted inside a certified chemical fume hood.[13]

Step 2: Waste Collection and Segregation Proper segregation is critical to prevent dangerous reactions.

  • Designate a Waste Stream: This chemical should be collected as a flammable organic solvent waste . Do not mix it with aqueous, halogenated, or corrosive (acid/base) waste streams.[8]

  • Select a Compatible Container: Use a clean, empty, and clearly labeled container made of a compatible material (e.g., glass or polyethylene).[13] The container must have a tightly sealing screw cap.[8][13] Never leave a funnel in the opening.[13]

  • Transfer the Waste: Carefully pour the waste tert-butyl 2-(1-(methylamino)cyclohexyl)acetate into the designated waste container inside a fume hood. Avoid splashing.

Step 3: Accurate and Compliant Labeling Proper labeling is a key EPA requirement and ensures safe handling.[14][15]

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled.[16] Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Label Information:

    • Clearly write the words "Hazardous Waste." [14][15]

    • List all chemical constituents by their full name, including "tert-butyl 2-(1-(methylamino)cyclohexyl)acetate." Do not use abbreviations or chemical formulas.[13]

    • Indicate the approximate percentage of each component.

    • Mark the appropriate hazard boxes: "Flammable" and "Toxic."

Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Secondary Containment: Place the waste container in a secondary containment bin made of a material chemically resistant to the waste. This bin should be large enough to hold 110% of the volume of the largest container.

  • Storage Conditions: Store the container in a designated, properly ventilated cabinet for flammable liquids. Ensure the container cap is tightly sealed at all times, except when adding waste.[8][16]

Step 5: Arranging for Final Disposal Laboratory personnel are not authorized to transport or dispose of hazardous waste outside the lab.

  • Monitor Fill Level: Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion.

  • Request Pickup: Once the container is full, seal it tightly and submit a chemical waste pickup request to your institution's EHS department or designated hazardous waste contractor.[12][16]

  • Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert everyone in the vicinity and evacuate the immediate area.

  • Isolate the Area: Secure the area to prevent re-entry. If the spill is large or involves a fire, pull the nearest fire alarm and evacuate the building.

  • Report: Notify your supervisor and your institution's EHS department immediately.

  • Cleanup: Do not attempt to clean up a large spill yourself. Only trained personnel with the proper spill kits and PPE should manage the cleanup. For very small spills (<100 mL), trained lab personnel may use a flammable solvent spill kit, ensuring there are no ignition sources present.

Disposal Workflow Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 gen Waste Generation (tert-butyl 2-(1-(methylamino)cyclohexyl)acetate) assess 1. Hazard Assessment - Flammable - Irritant - Aquatic Toxin gen->assess ppe 2. Don Personal Protective Equipment (Goggles, Lab Coat, Gloves) assess->ppe container 3. Select & Fill Waste Container (Compatible, Sealable, in Fume Hood) ppe->container label 4. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Indicators (Flammable) container->label store 5. Store in Satellite Accumulation Area (Secondary Containment, Flammable Cabinet) label->store request 6. Request EHS Disposal Pickup (When container is full) store->request

Caption: Workflow for the safe disposal of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate.

References

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
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  • Safety Data Sheet for tert-Butyl acetate. (2015, January 30). Fisher Scientific.
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  • Hazardous Waste - Overview.
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Handling

Personal protective equipment for handling Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Part 1: Executive Safety Directive (The "Why" and "What") Status: Research Chemical (Novel Intermediate) Hazard Classification (Inferred): CORROSIVE / ACUTE TOXIN As a Senior Application Scientist, I must emphasize that...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (The "Why" and "What")

Status: Research Chemical (Novel Intermediate) Hazard Classification (Inferred): CORROSIVE / ACUTE TOXIN

As a Senior Application Scientist, I must emphasize that Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a specialized pharmaceutical building block. While a specific Safety Data Sheet (SDS) may be sparse due to its proprietary or novel nature, we must apply Structure-Activity Relationship (SAR) principles to establish a safety baseline.

This molecule combines a secondary amine (highly reactive, basic, potential sensitizer) with a bulky ester (lipophilic, potential for skin absorption). Until toxicological data proves otherwise, you must handle this compound as a Category 1 High-Potency Compound .

Immediate Core Hazards:

  • Chemical Burns: The unhindered methylamino group is basic (pKa ~10-11) and can cause immediate, irreversible eye damage and skin necrosis [1].

  • Respiratory Sensitization: Volatile amines are notorious for inducing asthma-like sensitization upon inhalation.

  • Formation of Hazardous Salts: Contact with strong acids will generate exothermic heat; contact with nitrosating agents can form carcinogenic nitrosamines.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this scale-dependent matrix to select the correct barrier protection.

Operation Scale Respiratory Protection Dermal Protection (Hands) Eye/Face Protection Body Protection
Micro-Scale (< 100 mg)Fume Hood (Sash < 18"). No respirator needed if contained.Double Nitrile (0.11 mm min). Change every 30 mins.Safety Glasses with side shields.Lab Coat (Cotton/Poly blend), closed-toe shoes.
Prep-Scale (100 mg - 10 g)Fume Hood . If outside hood (weighing), use N95/P100 mask.Double Gloving: Inner Nitrile / Outer Neoprene or thick Nitrile (0.2 mm).Chemical Splash Goggles .Lab Coat + Chemical Resistant Apron (Tyvek® or PVC).
Process Scale (> 10 g)Fume Hood or Glovebox . PAPR recommended for powder handling.High-Chem Laminate (e.g., Silver Shield®) under outer Nitrile.Face Shield + Splash Goggles.Tychem® Suit (Sleeve covers required).

Critical Insight: Amines can permeate standard nitrile gloves rapidly. For operations >10 minutes, double gloving is mandatory to create a "breakthrough buffer" [2].

Part 3: Operational Protocol (Step-by-Step)
Phase 1: Receipt & Storage[1]
  • Inspection: Upon receipt, inspect the septum/cap for signs of "sweating" (amines can creep through threads).

  • Environment: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Amines react with atmospheric CO₂ to form carbamates, degrading purity.

  • Segregation: Store away from oxidizers (peroxides, nitrates) and acids .[2]

Phase 2: Weighing & Solubilization
  • Static Control: The tert-butyl group adds lipophilicity, making the solid prone to static charge. Use an anti-static gun or ionizer during weighing to prevent powder dispersal.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, or DMSO.

    • Avoid: Acetone or Ketones (unless intended for reaction) as secondary amines can form enamines/imines over time.

Phase 3: Reaction Setup (The "Exotherm Check")

When using this intermediate in synthesis (e.g., deprotection or coupling):

  • Dissolve First: Never add neat amine directly to a hot reaction mixture. Dissolve in 5-10 volumes of solvent first.

  • Acid Addition: If neutralizing with acid (e.g., HCl in Dioxane), add the acid to the amine solution dropwise at 0°C. The heat of neutralization can be violent.

Part 4: Emergency Response & Disposal
Spill Response Logic

Do not use standard clay litter for amine spills. Clay is often acidic and can cause heat generation.

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don Goggles, Face Shield, and Double Gloves.

  • Absorb: Use Sand or Vermiculite (inert materials).

  • Neutralize: Do not use strong acid. Wipe the area with dilute acetic acid (vinegar) after bulk removal to neutralize trace residues, then wash with soap and water.

Waste Disposal[1][2][3][4][5][6]
  • Stream: Organic Waste (Basic/Amine) .

  • Labeling: Clearly tag as "Basic Organic - Contains Secondary Amine."

  • Prohibition: NEVER mix with "Oxidizing Waste" or "Nitric Acid" waste streams. This can form unstable, explosive mixtures [3].

Part 5: Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, ensuring a self-validating safety loop.

G Start Start: Handling Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 100 mg (Micro) ScaleCheck->SmallScale LargeScale > 100 mg (Prep/Process) ScaleCheck->LargeScale PPE_Small PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves SmallScale->PPE_Small PPE_Large PPE: Apron, Splash Goggles, Face Shield, Laminate Gloves LargeScale->PPE_Large Environment Environment: Fume Hood (Sash < 18 inches) PPE_Small->Environment PPE_Large->Environment Task_Weigh Task: Weighing Environment->Task_Weigh StaticRisk Risk: Static & Aerosol Task_Weigh->StaticRisk Mitigation Action: Use Ionizer + Slow Addition StaticRisk->Mitigation Task_React Task: Reaction/Quench Mitigation->Task_React ExothermRisk Risk: Exotherm w/ Acids Task_React->ExothermRisk Cooling Action: Chill to 0°C + Dropwise Addition ExothermRisk->Cooling Disposal Disposal: Segregated Amine Waste (No Oxidizers!) Cooling->Disposal

Caption: Decision logic for PPE selection and operational safety controls based on scale and specific chemical risks.

References
  • National Institutes of Health (NIH) - PubChem. Compound Summary: Tert-butyl 2-(methylamino)acetate (Analogous Structure Safety Data). Retrieved from [Link]

  • Diplomata Comercial. Health and Safety Guidelines for Using Amines: PPE and Handling. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal for Businesses: Segregation and Safety. Retrieved from [Link]

Sources

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